Technical Documentation Center

(5-Fluorobiphenyl-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Fluorobiphenyl-2-yl)methanamine
  • CAS: 1002557-11-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of (5-Fluorobiphenyl-2-yl)methanamine in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile and structurally pre-organized building blocks. (5-Fluorobiphenyl-2-yl)methanamine (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile and structurally pre-organized building blocks. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0)[1] is a highly specialized primary amine that integrates three critical pharmacological features: a privileged biphenyl scaffold, a metabolically stabilizing fluorine atom, and a highly nucleophilic synthetic handle. This technical guide explores the physicochemical profiling, structure-activity relationship (SAR) logic, and self-validating synthetic protocols for incorporating this intermediate into advanced drug development workflows.

Structural & Physicochemical Profiling

Understanding the precise spatial arrangement and physical properties of a building block is essential for predicting its behavior in both synthetic reactions and biological systems.

Nomenclature Nuances

The compound is formally designated by IUPAC as (5-fluoro-[1,1'-biphenyl]-2-yl)methanamine [2]. However, depending on the chemical database, it is frequently cataloged under the synonym (4-fluoro-2-phenylphenyl)methanamine [3][4]. Both names describe the exact same topology: a central benzene ring where the primary amine (via a methylene bridge) is situated at position 1, a phenyl ring at position 2 (ortho), and a fluorine atom at position 4 (para to the methanamine).

Quantitative Data Summary
PropertyValue
CAS Number 1002557-11-0[1][2][5]
Molecular Formula C₁₃H₁₂FN[2][6]
Molecular Weight 201.24 g/mol [6]
Physical State Solid[7]
Canonical SMILES NCC1=CC=C(F)C=C1C1=CC=CC=C1[3][4]
InChI Key YRGMOGJZQSBAOL-UHFFFAOYSA-N[3][4]
Storage Conditions Refrigerated (2-8 °C), protected from light[7][8]

Note: Refrigeration and protection from light are critical to prevent the oxidative degradation of the primary amine over prolonged storage.[7][8]

Pharmacological Rationale & SAR Logic

The architectural design of (5-Fluorobiphenyl-2-yl)methanamine is not arbitrary; it is engineered to overcome common pharmacokinetic and pharmacodynamic hurdles.

  • The Biphenyl Core: The biphenyl motif is widely recognized as a [9]. The ortho-substitution of the methanamine group forces a steric clash with the adjacent phenyl ring, inducing a non-planar, twisted conformation. This three-dimensional character is highly desirable for fitting into deep, hydrophobic protein pockets while minimizing off-target flat-binding (e.g., hERG liability).

  • The Fluorine Atom: Fluorine substitution is a classic bioisosteric strategy. Positioned para to the methanamine group, the highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate. Furthermore, it modulates the basicity (pKa) of the amine and fine-tunes the overall lipophilicity (LogD).

  • The Primary Amine: Acting as a high-yielding synthetic handle, the primary amine allows for rapid diversification via amidation, reductive amination, or urea formation.

SAR_Logic Core (5-Fluorobiphenyl-2-yl)methanamine Core Scaffold Fluorine 5-Fluoro Substituent Core->Fluorine Biphenyl Biphenyl System Core->Biphenyl Amine Primary Methanamine Core->Amine F_Effect1 Increases Metabolic Stability (Blocks P450 oxidation) Fluorine->F_Effect1 F_Effect2 Modulates Lipophilicity (LogD adjustment) Fluorine->F_Effect2 B_Effect1 Privileged Pharmacophore (π-π stacking interactions) Biphenyl->B_Effect1 B_Effect2 Induces Conformational Twist (Ortho-substitution effect) Biphenyl->B_Effect2 A_Effect1 Synthetic Handle (High nucleophilicity) Amine->A_Effect1 A_Effect2 H-Bond Donor/Acceptor (Target engagement) Amine->A_Effect2

Caption: Structure-Activity Relationship (SAR) logic for the (5-Fluorobiphenyl-2-yl)methanamine scaffold.

Synthetic Assembly & Reactivity

The de novo synthesis of this building block relies on robust organometallic methodologies. The most efficient route utilizes a palladium-catalyzed[10][11] between 2-bromo-5-fluorobenzonitrile and phenylboronic acid. This C-C bond-forming step yields 5-fluoro-[1,1'-biphenyl]-2-carbonitrile[12]. Subsequent reduction of the nitrile—typically achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂)—furnishes the target primary amine.

Workflow Start 2-Bromo-5-fluorobenzonitrile (Starting Material) Suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd cat.) Start->Suzuki Intermediate 5-Fluoro-[1,1'-biphenyl]-2-carbonitrile (Intermediate) Suzuki->Intermediate Reduction Nitrile Reduction (LiAlH4 or Pd/C + H2) Intermediate->Reduction Target (5-Fluorobiphenyl-2-yl)methanamine CAS: 1002557-11-0 Reduction->Target App1 Amide Coupling (HATU, DIPEA) Target->App1 App2 Reductive Amination (NaBH(OAc)3) Target->App2

Caption: Synthetic workflow and downstream applications of (5-Fluorobiphenyl-2-yl)methanamine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific conditions are enforced.

Protocol A: High-Efficiency Amide Coupling

This protocol describes the attachment of a generic carboxylic acid (R-COOH) to the building block.

  • Activation: In a flame-dried flask under N₂, dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

    • Causality: HATU rapidly converts the acid into a highly reactive O-Atab ester. Anhydrous conditions are strictly required to prevent the competitive hydrolysis of this transient intermediate back to the starting acid.

  • Amine Addition: Add (5-Fluorobiphenyl-2-yl)methanamine (1.1 equiv) followed dropwise by DIPEA (3.0 equiv). Stir at room temperature for 2 hours.

    • Causality: DIPEA serves a dual purpose: it neutralizes any hydrochloride salts present and maintains the primary amine in its deprotonated, highly nucleophilic state, driving the reaction forward.

  • In-Process Control (Self-Validation): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the amine mass (m/z 202.1 [M+H]⁺) is consumed and the expected product mass dominates the chromatogram.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted carboxylic acid and acidic HATU byproducts, ensuring a high-purity crude profile prior to column chromatography.

Protocol B: Mild Reductive Amination

This protocol details the synthesis of secondary amines via reaction with an aldehyde (R-CHO).

  • Imine Formation: Combine (5-Fluorobiphenyl-2-yl)methanamine (1.0 equiv) and R-CHO (1.05 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Stir for 1 hour at room temperature.

    • Causality: DCE is an optimal solvent for imine formation, providing excellent solubility while avoiding the protic interference seen with alcohols.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in a single portion. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is specifically chosen because it is a mild reducing agent. It selectively reduces the protonated iminium ion intermediate without prematurely reducing the starting unreacted aldehyde.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc, 7:3). Stain the plate with Ninhydrin and heat.

    • Validation Metric: The primary amine starting material will yield a distinct, dark purple/red spot with Ninhydrin. The disappearance of this spot and the emergence of a new, differently colored spot (secondary amines often stain differently or weaker) visually validates the conversion.

References

  • ACS Omega - Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at:[Link][10]

  • MDPI - Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. Available at:[Link][11]

  • PMC (National Institutes of Health) - Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Available at:[Link][12]

  • University of Greenwich - Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at:[Link][9]

Sources

Exploratory

Advanced Structural Elucidation of (5-Fluorobiphenyl-2-yl)methanamine Derivatives: A Technical Guide

Executive Summary The (5-fluorobiphenyl-2-yl)methanamine scaffold (CAS: 1002557-11-0)[1] is a highly privileged pharmacophore utilized extensively in both pharmaceutical drug discovery and advanced agrochemical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5-fluorobiphenyl-2-yl)methanamine scaffold (CAS: 1002557-11-0)[1] is a highly privileged pharmacophore utilized extensively in both pharmaceutical drug discovery and advanced agrochemical development. Characterized by a rigid biphenyl axis, an electronegative fluorine atom at the 5-position, and a versatile methanamine handle, this building block is foundational to the synthesis of complex molecular architectures, including immune checkpoint inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides like Bixafen[2]. This whitepaper provides a comprehensive, self-validating analytical framework for the structural elucidation of its derivatives, ensuring absolute stereochemical and conformational accuracy.

The Analytical Paradigm: Conformational Dynamics and Scaffold Significance

The structural complexity of biphenyl methanamines arises primarily from their conformational dynamics. The biphenyl core is not a static planar system; rather, it exhibits hindered rotation around the C1-C1' single bond.

The Causality of Atropisomerism: When bulky substituents are introduced at the ortho positions (2', 6') of the adjacent phenyl ring, the rotational barrier increases significantly due to steric clash. This phenomenon, known as atropisomerism, allows for the isolation of distinct, stable conformers[3]. Even in less sterically encumbered derivatives, understanding the time-averaged conformation of the methanamine side chain is critical, as the spatial orientation directly dictates the molecule's binding affinity to target proteins (e.g., PD-L1 or DPP4)[3]. Consequently, simple 1D NMR is insufficient; structural elucidation must map the 3D potential energy surface using advanced 2D NMR techniques and computational modeling.

Workflow Sample Derivative Sample (5-Fluorobiphenyl-2-yl)methanamine NMR1D 1D NMR (1H, 13C, 19F) Primary Connectivity & C-F Coupling Sample->NMR1D HRMS LC-HRMS/MS Exact Mass & Fragmentation Sample->HRMS XRD X-Ray Crystallography Absolute Configuration Sample->XRD If crystalline NMR2D 2D NMR (HSQC, HMBC, NOESY) Spatial & Long-Range Mapping NMR1D->NMR2D Integration Structural Integration & Conformational Modeling (DFT) NMR2D->Integration HRMS->Integration XRD->Integration

Analytical workflow for the structural elucidation of fluorobiphenyl derivatives.

Multi-Dimensional NMR Spectroscopy: Resolving Connectivity

To definitively elucidate the structure, we must leverage the unique nuclear properties of the scaffold.

  • 19 F NMR as a Primary Diagnostic Tool: Fluorine-19 has a 100% natural abundance and a highly sensitive, broad chemical shift range. The presence of the 5-fluoro substituent serves as an internal structural anchor. Because 19 F is highly responsive to its local electronic environment, it is the premier nucleus for monitoring derivative purity and reaction completion without background interference.

  • 13 C- 19 F Scalar Coupling: The fluorine atom splits the signals of adjacent carbons (C4, C5, C6). The magnitude of these coupling constants ( 1JCF​≈245 Hz, 2JCF​≈21 Hz) provides absolute confirmation of the regiochemistry of the biphenyl ring.

  • HMBC and NOESY: Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively link the methanamine group to the biphenyl core by observing 3JCH​ cross-peaks between the benzylic protons and C1/C2 of the aromatic ring. Nuclear Overhauser Effect Spectroscopy (NOESY) is deployed to elucidate the through-space proximity of the side-chain protons to the adjacent biphenyl ring, defining its average orientation and identifying potential atropisomers[3].

High-Resolution Mass Spectrometry (HRMS): Fragmentation Pathways

High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap) provides exact mass validation, but tandem MS/MS is required for structural confirmation.

Mechanistic Fragmentation: Under Collision-Induced Dissociation (CID), (5-fluorobiphenyl-2-yl)methanamine derivatives exhibit highly predictable fragmentation. The primary pathway is the facile loss of the amine moiety (neutral loss of NH 3​ , -17.0265 Da) from the protonated precursor [M+H]+ . This cleavage is thermodynamically driven by the formation of a highly stable, resonance-stabilized fluorofluorenyl cation. Subsequent high-energy collisions force the expulsion of hydrogen fluoride (HF, -20.0062 Da). Monitoring these specific transitions is a standard regulatory requirement for environmental and metabolic profiling of related compounds[4].

Fragmentation Parent Parent Ion [M+H]+ m/z 202.10 LossNH3 Loss of NH3 (-17 Da) m/z 185.07 Parent->LossNH3 CID (Low Energy) Fluorenyl Fluorofluorenyl Cation Stable Intermediate LossNH3->Fluorenyl Cyclization LossHF Loss of HF (-20 Da) m/z 165.07 Fluorenyl->LossHF CID (High Energy)

ESI-MS/MS collision-induced dissociation pathway of the core scaffold.

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , meaning internal checks are built into the methodology to prevent false positives or miscalibrations.

Protocol A: Self-Validating Multi-Nuclear NMR Acquisition
  • Sample Preparation & Internal Lock: Dissolve 15 mg of the highly purified derivative in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS peak must appear at exactly 0.00 ppm with a symmetrical line shape. A distorted TMS peak immediately flags poor magnetic shimming, invalidating the run.

  • External Fluorine Referencing: Insert a sealed coaxial capillary containing trifluorotoluene (TFT) into the NMR tube.

    • Causality: TFT serves as an external reference (-63.7 ppm) for 19 F NMR. Using an external capillary prevents the reference standard from chemically reacting with the basic methanamine group of the analyte.

  • Acquisition Parameters: Acquire 1 H (16 scans), 13 C{ 1 H} (1024 scans, relaxation delay D1=2 s), and 19 F{ 1 H} (64 scans).

  • NOESY Execution: Set the NOESY mixing time ( τm​ ) to 400 ms.

    • Causality: A 400 ms mixing time is optimal for small molecules (MW ~200-350 Da) to allow sufficient cross-relaxation between the biphenyl rings without entering the spin-diffusion regime, ensuring accurate spatial mapping[3].

Protocol B: LC-HRMS/MS Profiling and Specificity Check
  • System Calibration: Infuse a standard positive ion tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Validation Check: Mass accuracy must be verified to be <2 ppm error prior to sample injection.

  • Mobile Phase Integrity: Prepare Mobile Phase A (0.1% Formic acid in H 2​ O) and B (0.1% Formic acid in Acetonitrile).

    • Validation Check: Inject a blank solvent sample and monitor the m/z 150-250 range. The background level of the target m/z must be <1/3 of the Limit of Quantitation (LOQ) to rule out column carryover[4].

  • Chromatography & Acquisition: Inject 2 μ L of a 1 μ g/mL sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Elute using a 5-95% gradient of Phase B over 5 minutes.

  • Tandem MS Setup: Isolate the [M+H]+ precursor (m/z 202.1029 for the parent core) and apply Normalized Collision Energies (NCE) of 20, 30, and 40 eV to generate a complete fragmentation map.

Quantitative Data Summaries

The following tables summarize the expected analytical baseline for the unsubstituted (5-fluorobiphenyl-2-yl)methanamine core. Substituents on the secondary phenyl ring will induce predictable shifts.

Table 1: Diagnostic NMR Chemical Shifts and Coupling Constants
NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constant (Hz)Diagnostic Significance
13 C C5 (C-F)162.5doublet 1JCF​≈245.0 Confirms direct fluorination at C5.
13 C C4115.2doublet 2JCF​≈21.5 Confirms ortho-position to fluorine.
13 C C6114.8doublet 2JCF​≈22.0 Confirms ortho-position to fluorine.
19 F F5-115.0 to -118.0multiplet 3JHF​≈8.5 Primary anchor for reaction monitoring.
1 H CH 2​ (amine)3.85singlet-Integrates to 2H; shifts downfield upon amide derivatization.
Table 2: HRMS Fragmentation Data (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
202.1029185.076417.0265 (NH 3​ ) [C13​H10​F]+ (Fluorofluorenyl cation)100% (Base Peak)
185.0764165.070220.0062 (HF) [C13​H9​]+ (Fluorenyl cation)45%
202.1029184.068518.0344 (NH 4+​ )Radical cation formation< 10%

References

  • PubChem. "Bixafen | CID 11434448 - Compound Summary." National Institutes of Health (NIH). Available at:[Link]

  • Environmental Protection Agency (EPA). "Analytical Method Validation for BYF00587-desmethyl (Bixafen Metabolite)." EPA Pesticide Databases. Available at: [Link]

Sources

Foundational

receptor binding affinity of (5-Fluorobiphenyl-2-yl)methanamine analogs

An In-Depth Technical Guide to the Receptor Binding Affinity of (5-Fluorobiphenyl-2-yl)methanamine Analogs Introduction The (5-Fluorobiphenyl-2-yl)methanamine scaffold represents a promising area of research in neurophar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of (5-Fluorobiphenyl-2-yl)methanamine Analogs

Introduction

The (5-Fluorobiphenyl-2-yl)methanamine scaffold represents a promising area of research in neuropharmacology and medicinal chemistry. This structural motif is a key component in the design of novel ligands targeting various central nervous system (CNS) receptors and transporters. The strategic incorporation of a fluorine atom onto the biphenyl core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and, most critically, its binding affinity and selectivity for specific biological targets.[1][2] This guide provides a comprehensive overview of the , with a primary focus on their interactions with monoamine transporters. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, the experimental methodologies used to characterize their binding profiles, and the causal reasoning behind key molecular design choices.

The (Biphenyl-2-yl)methanamine Core and its Affinity for Monoamine Transporters

The non-fluorinated parent scaffold, (biphenyl-2-yl)methanamine, has been identified as a versatile backbone for developing potent inhibitors of monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for the treatment of various neuropsychiatric disorders.

Dopamine Transporter (DAT) Inhibition

Analogs of (biphenyl-2-yl)methanamine have demonstrated significant affinity for the dopamine transporter. The biphenyl moiety is thought to interact with a hydrophobic pocket within the transporter protein. Modifications to the amine group and the biphenyl rings can modulate this affinity and selectivity. For instance, the development of atypical DAT inhibitors, which do not produce psychostimulant-like effects, is a key area of research for medication development for substance use disorders.

Serotonin and Norepinephrine Transporter Inhibition

Derivatives of the (biphenyl-2-yl)methanamine scaffold have also been explored as selective norepinephrine reuptake inhibitors (NRIs) and, to a lesser extent, serotonin reuptake inhibitors (SRIs). The selectivity profile is highly dependent on the specific substitutions on both the biphenyl rings and the methanamine side chain.

The Strategic Role of Fluorine Substitution

The introduction of a fluorine atom at the 5-position of the biphenyl ring is a deliberate and strategic modification in drug design. Fluorine, being the most electronegative element, can profoundly alter the electronic properties of the aromatic ring system. This can lead to:

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions, such as hydrogen bonds with receptor site residues, thereby increasing binding potency.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the compound.[1]

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and reach its CNS target.[2]

  • Altered Conformation: The presence of a fluorine atom can influence the preferred conformation of the biphenyl rings, which can in turn affect how the molecule fits into the receptor's binding pocket.

Structure-Activity Relationships (SAR) of (5-Fluorobiphenyl-2-yl)methanamine Analogs

The receptor binding affinity and selectivity of (5-Fluorobiphenyl-2-yl)methanamine analogs are dictated by the interplay of various structural features. A systematic exploration of these features reveals key structure-activity relationships.

Core Structure and Modifications

Caption: Key modification points on the (5-Fluorobiphenyl-2-yl)methanamine scaffold.

Structural Modification Effect on Receptor Binding Affinity Rationale References
Biphenyl Ring Substitutions (R1) Introduction of small electron-withdrawing groups (e.g., additional halogens, cyano groups) can enhance affinity.Modulates the electronic properties of the aromatic system, potentially improving interactions with the receptor binding site.[1]
Amine Substitutions (R2) N-alkylation (e.g., methyl, ethyl) can influence selectivity between DAT, SERT, and NET. Larger, more complex substituents can introduce interactions with secondary binding pockets.The nature of the amine substituent is critical for the ionic and hydrogen bond interactions with key acidic residues (e.g., aspartate) in the transporter's binding pocket.[3]
Methanamine Linker Modifications Altering the length or introducing rigidity (e.g., through cyclization) can impact potency and selectivity.The linker's flexibility and length determine the optimal positioning of the biphenyl and amine pharmacophores within the binding site.
Stereochemistry The stereochemistry at the methanamine carbon (if chiral) can be critical for high-affinity binding.Receptor binding sites are chiral environments, and one enantiomer will typically have a more favorable interaction than the other.

Experimental Protocol: In Vitro Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. The following is a generalized protocol for a competitive radioligand binding assay.

Objective:

To determine the inhibitory constant (Ki) of (5-Fluorobiphenyl-2-yl)methanamine analogs for a target receptor (e.g., DAT, SERT, or NET).

Materials:
  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Test compounds (analogs of (5-Fluorobiphenyl-2-yl)methanamine) at various concentrations

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Counting cluster_3 Data Analysis prep_membranes Prepare receptor membrane suspension incubation Incubate membranes, radioligand, and test compounds prep_membranes->incubation prep_compounds Serially dilute test compounds prep_compounds->incubation filtration Filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:
  • Preparation:

    • Thaw the receptor-expressing cell membranes on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding control.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membranes.

    • Non-specific Binding Wells: Add assay buffer, radioligand, membranes, and the non-specific binding control.

    • Test Compound Wells: Add assay buffer, radioligand, membranes, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent inhibition of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The (5-Fluorobiphenyl-2-yl)methanamine scaffold holds considerable promise for the development of novel CNS-active agents, particularly as modulators of monoamine transporters. The strategic incorporation of fluorine is a key design element that can enhance binding affinity, improve metabolic stability, and fine-tune the overall pharmacological profile of these analogs. A thorough understanding of the structure-activity relationships, guided by robust in vitro binding assays, is essential for the rational design of next-generation therapeutics based on this versatile chemical framework. Further research into the precise interactions of these fluorinated analogs with their receptor targets will undoubtedly pave the way for the discovery of more effective and safer treatments for a range of neurological and psychiatric disorders.

References

  • Kulkarni, S. S., et al. (2004). Structure-activity Relationships at Monoamine Transporters for a Series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Zhang, F., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. ACS Publications. [Link]

  • Cao, J., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • Cao, J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343-2357. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Li, M., et al. (2018). Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. PMC. [Link]

  • ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. EMBL-EBI. [Link]

  • ElectronicsAndBooks. (n.d.). Chemistry and pharmacology of ring-fluorinated catecholamines. [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Zhang, W., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16818-16834. [Link]

  • Zhang, F., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry, 276, 116683. [Link]

  • Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]

  • Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [Link]

  • Tressler, C. M., & Zito, S. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Cheng, C. Y., et al. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]

  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

  • Wang, D., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

  • Gordon, S. E., et al. (2023). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]

  • Guccione, S., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

Sources

Exploratory

Advanced Molecular Profiling and Synthetic Utility of (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) in Drug Discovery

Introduction & Molecular Rationale In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. As a Senior Application Scientist, I frequently leverage privileged scaffolds to optimize lead compounds. (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) is a highly specialized, fluorinated primary amine that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators 1.

The architectural brilliance of this molecule lies in its tripartite structure:

  • The Biphenyl Axis : Introduces a controlled dihedral angle, allowing the resulting pharmacophore to project deeply into hydrophobic binding pockets (such as the kinase hinge region) 2.

  • The 5-Fluoro Substitution : Fluorine acts as a bioisostere for hydrogen. Its extreme electronegativity withdraws electron density from the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism and significantly extending the biological half-life of downstream derivatives.

  • The Methanamine Motif : Provides a highly nucleophilic primary amine, enabling rapid and versatile functionalization through standard coupling chemistries.

PharmaLogic Core CAS 1002557-11-0 Scaffold F_Atom 5-Fluoro Substitution Core->F_Atom Biphenyl Biphenyl Axis Core->Biphenyl Amine Methanamine Group Core->Amine Metab Blocks CYP450 Oxidation (Increased Half-life) F_Atom->Metab Lipo Modulates Lipophilicity (Improved BBB Penetration) F_Atom->Lipo Conf Induces Dihedral Twist (Optimal Target Fit) Biphenyl->Conf Hbond H-Bond Donor/Acceptor (Solubility & Binding) Amine->Hbond

Fig 1. Pharmacological rationale for the structural motifs of CAS 1002557-11-0.

Physicochemical Profiling

Understanding the baseline quantitative properties of CAS 1002557-11-0 is critical for predicting its behavior in subsequent synthetic reactions and biological assays. The data summarized below dictates the choice of solvents, purification methods, and handling protocols 3.

ParameterValue / Description
IUPAC Name (4-fluoro-2-phenylphenyl)methanamine
CAS Number 1002557-11-0
Molecular Formula C₁₃H₁₂FN
Molecular Weight 201.24 g/mol
Exact Mass 201.0954 Da
Canonical SMILES NCC1=CC=C(F)C=C1C1=CC=CC=C1
H-Bond Donors / Acceptors 1 / 1
Rotatable Bonds 2
GHS Hazard Statements H302 (Harmful if swallowed), H315, H319, H335

Synthetic Workflows & Experimental Methodologies

The primary amine of CAS 1002557-11-0 is highly reactive, making it an excellent candidate for divergent synthesis. To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each reagent choice 4.

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

Objective: Synthesize a fluorinated biphenyl amide library for kinase screening. Causality & Rationale: HATU is selected over standard carbodiimides (e.g., EDC) because its 7-azabenzotriazole leaving group accelerates reaction kinetics and suppresses epimerization—crucial when coupling with complex chiral carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: Pre-activation ensures the complete formation of the highly reactive O-At ester before the amine is introduced, preventing unwanted side reactions.

  • Coupling: Add CAS 1002557-11-0 (1.0 eq) dropwise to the activated mixture. Stir for 2–4 hours. Track reaction progress via LC-MS until the primary amine mass (m/z 202.1 [M+H]⁺) is entirely consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to efficiently remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). Self-Validation Checkpoint: The pure product must exhibit a distinct amide N-H stretch (~3300 cm⁻¹) in FT-IR and a characteristic downfield shift of the benzylic protons in ¹H NMR.

Protocol B: Chemoselective Reductive Amination

Objective: Generate secondary amines for GPCR ligand development. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its electron-withdrawing acetate groups reduce its hydride-donating power compared to NaBH₄, allowing it to selectively reduce the intermediate imine/iminium ion without reducing the unreacted starting aldehyde or ketone.

Step-by-Step Methodology:

  • Imine Formation: Combine CAS 1002557-11-0 (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 1 hour at room temperature. Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and driving imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acid and break down stable boron complexes. Extract with DCM (3x).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, and purify via reverse-phase HPLC. Self-Validation Checkpoint: Confirm the disappearance of the carbonyl peak (~1700 cm⁻¹) in FT-IR and the appearance of a secondary amine mass profile in LC-MS.

SyntheticWorkflow Start CAS 1002557-11-0 Primary Amine Amide Amide Coupling (HATU / DIPEA) Start->Amide Carboxylic Acids RedAmin Reductive Amination (NaBH(OAc)3 / DCE) Start->RedAmin Aldehydes/Ketones Urea Urea Formation (Isocyanates / DCM) Start->Urea Isocyanates Target1 Fluorinated Amides (Kinase Inhibitors) Amide->Target1 Target2 Secondary Amines (GPCR Ligands) RedAmin->Target2 Target3 Urea Derivatives (Enzyme Modulators) Urea->Target3

Fig 2. Synthetic divergence and workflow applications of CAS 1002557-11-0.

Analytical Validation Standards

Rigorous analytical validation is non-negotiable when utilizing CAS 1002557-11-0 as a building block. The following parameters serve as the gold standard for verifying the identity and purity of the starting material and its downstream derivatives.

Analytical TechniqueTarget Validation CriteriaPurpose
LC-MS (ESI+) Base peak at m/z 202.1 [M+H]⁺Confirms exact mass and molecular identity.
HPLC (Reverse Phase) >95% purity (UV detection at 254 nm)Ensures absence of unreacted biphenyl precursors.
¹H NMR (400 MHz, CDCl₃) Singlet ~3.8 ppm (2H, benzylic CH₂)Broad singlet ~1.5 ppm (2H, NH₂)Validates the integrity of the methanamine functional group.
¹⁹F NMR (376 MHz, CDCl₃) Multiplet ~ -115 ppmConfirms the presence and position of the 5-fluoro substitution.

Conclusion

(5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) is far more than a simple organic intermediate; it is a meticulously designed chemical tool. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, researchers can effectively harness this compound to engineer next-generation therapeutics with superior metabolic stability and target affinity.

References

  • Fluorochem - (5-Fluorobiphenyl-2-yl)methanamine Product Data, Hazards, and Specifications.1

  • Sigma-Aldrich - (5-Fluorobiphenyl-2-yl)methanamine | 1002557-11-0 Chemical Properties.3

  • CymitQuimica - CAS 1002557-11-0: 5-Fluoro[1,1′-biphenyl]-2-methanamine Structural Characteristics. 2

  • Benchchem - Qualified Product Data for (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0). 4

Sources

Foundational

The Electronic Effects of Fluorine Substitution in (5-Fluorobiphenyl-2-yl)methanamine: A Technical Whitepaper

Executive Summary In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is often the differentiating factor between a failed lead and a successful clinical candidate[1]. (5-Fluorobiphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is often the differentiating factor between a failed lead and a successful clinical candidate[1]. (5-Fluorobiphenyl-2-yl)methanamine represents a highly specialized fluorinated building block where the precise topological placement of a fluorine atom fundamentally rewires the molecule's physicochemical and pharmacokinetic profile[2].

This whitepaper provides an in-depth mechanistic analysis of how the 5-fluoro substitution exerts profound electronic effects on the 2-methanamine group. By dissecting the interplay between inductive (-I) and resonance (+M) forces, we establish the causality behind pKa modulation, lipophilicity enhancement, and the shielding of metabolic "hot spots" against cytochrome P450 (CYP450) oxidation[3]. Furthermore, we provide field-proven, self-validating experimental protocols to empirically quantify these parameters.

Molecular Architecture and the Para-Fluorine Paradigm

To understand the electronic behavior of (5-Fluorobiphenyl-2-yl)methanamine, we must first analyze its spatial topology. The molecule consists of a biphenyl scaffold where:

  • C1 is the axis of the biaryl bond.

  • C2 hosts the primary amine via a methylene spacer (-CH₂NH₂).

  • C5 hosts the fluorine atom.

Crucially, the relationship between the C5-fluorine and the C2-methanamine group is para on the primary phenyl ring. Because the biaryl axis (C1) is meta to the fluorine and ortho to the amine, the dominant electronic crosstalk affecting the amine's basicity is driven almost entirely by the para-fluorine substitution[4].

The Inductive (-I) vs. Resonance (+M) Interplay

Fluorine is unique: it possesses the highest electronegativity on the Pauling scale (3.98) while maintaining a van der Waals radius (1.47 Å) nearly identical to hydrogen[2][3]. This creates a complex electronic push-pull mechanism:

  • Inductive Effect (-I): Fluorine aggressively withdraws electron density through the σ-bond framework.

  • Resonance Effect (+M): Fluorine's lone pairs can back-donate into the aromatic π-system.

For halogens, the inductive withdrawal inherently overpowers resonance donation (-I > +M). At the para position, the +M effect partially counteracts the -I effect (unlike at the meta position, where resonance cannot operate)[4]. However, the net result remains a significant depletion of electron density at the C2 position.

Causality: This electron depletion at C2 pulls electron density away from the adjacent -CH₂- spacer, which subsequently reduces the electron density on the nitrogen's lone pair. Consequently, the amine becomes less basic, and the pKa of its conjugate acid is lowered[2][4].

ElectronicEffects F_atom 5-Fluoro Substituent (Highly Electronegative) Inductive Inductive Effect (-I) Strong Electron Withdrawal via σ-bonds F_atom->Inductive Resonance Resonance Effect (+M) Weak Electron Donation via π-system F_atom->Resonance NetEffect Net Electronic Effect: Electron Density Depletion at C2 Position Inductive->NetEffect Dominates Resonance->NetEffect Minor Amine 2-Methanamine Group (-CH2NH2) NetEffect->Amine pKa Decreased Basicity (Lower pKa) Amine->pKa

Fig 1: Electronic push-pull mechanism of para-fluorine substitution on amine basicity.

Quantitative Physicochemical Impact

The theoretical electronic effects manifest as measurable shifts in the molecule's physicochemical profile. Using benzylamine (pKa 9.33)[5] and 4-fluorobenzylamine (predicted pKa ~9.01)[4] as highly accurate proxy models, we can extrapolate the quantitative impact of the 5-fluoro substitution on the biphenyl-2-methanamine core.

Data Presentation: Physicochemical Shifts
Property(Biphenyl-2-yl)methanamine (Non-Fluorinated)(5-Fluorobiphenyl-2-yl)methanamine (Fluorinated)Net ShiftMechanistic Driver
pKa (Basicity) ~9.33~9.01-0.32 units Net electron withdrawal (-I > +M) by the para-fluorine[4].
Lipophilicity (LogP) BaselineIncreased+0.2 to +0.5 Low polarizability and high hydrophobicity of the C-F bond[2].
Metabolic Stability High liability at C5Highly stable at C5Significant ↑ in CL_int Robust C-F bond (~485 kJ/mol) blocks CYP450 oxidative homolytic cleavage[2][3].

Strategic Implication: A pKa shift from 9.33 to 9.01 alters the ionization equilibrium at physiological pH (7.4). This subtle reduction in basicity increases the fraction of un-ionized drug species, directly enhancing passive membrane permeability and oral bioavailability without sacrificing target binding affinity[1][3].

Experimental Workflows & Validation Protocols

To rigorously validate these electronic effects, we employ highly controlled, self-validating analytical systems. As biphenyls are notoriously lipophilic, standard aqueous techniques will fail. The following protocols are engineered to bypass these limitations.

Protocol 1: Yasuda-Shedlovsky Potentiometric Titration (pKa Determination)

Causality: Because (5-Fluorobiphenyl-2-yl)methanamine is poorly soluble in pure water, direct titration causes precipitation, leading to erratic electrode responses. We utilize a Yasuda-Shedlovsky extrapolation, titrating the compound in varying ratios of a water-miscible co-solvent (methanol) and mathematically extrapolating to 0% co-solvent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 10 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% MeOH v/v).

  • Electrode Setup: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Submerge the electrode and a temperature probe into the analyte solution. Maintain strictly at 25.0 ± 0.1 °C under a nitrogen blanket to prevent CO₂ absorption.

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated potentiometric titrator.

  • Data Acquisition: Determine the equivalence point by calculating the first derivative (ΔpH/ΔV) of the titration curve[4]. The apparent pKa (psKa) is the pH at the half-equivalence point.

  • Extrapolation: Plot the recorded psKa values against the inverse dielectric constant (1/ε) of the respective co-solvent mixtures. Extrapolate the linear regression line to the dielectric constant of pure water (1/ε = 0.0127) to derive the true aqueous pKa.

  • Self-Validation System: Run benzylamine concurrently as an internal standard. If the extrapolated pKa for benzylamine deviates from the accepted literature value of 9.33[5] by more than ±0.05 units, the electrode must be recalibrated and the titrant re-standardized.

pKaWorkflow Step1 1. Sample Preparation Dissolve analyte in methanol/water co-solvent Step2 2. Titration Setup Submerge pH electrode Maintain 25.0 °C under N2 Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1M HCl Record pH vs. Volume Step2->Step3 Step4 4. Data Acquisition 1st derivative analysis for equivalence point Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Plot apparent pKa vs. co-solvent dielectric constant Step4->Step5 Step6 6. Validation & Output Extrapolate to 0% co-solvent Derive aqueous pKa Step5->Step6

Fig 2: Yasuda-Shedlovsky potentiometric titration workflow for lipophilic amines.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Causality: To empirically prove that the C-F bond shields the C5 position from oxidative metabolism, we isolate Phase I metabolism by incubating the compound with Human Liver Microsomes (HLM) and NADPH[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of (5-Fluorobiphenyl-2-yl)methanamine in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM (keeping final DMSO <0.1%).

  • Incubation Setup: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the Phase I metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential decay of the parent compound and calculate intrinsic clearance (CL_int).

  • Self-Validation System: Include Verapamil (a known high-clearance CYP3A4 substrate) as a positive control in a parallel well. If Verapamil depletion is <80% at 60 minutes, the HLM batch is deemed metabolically inactive and the assay must be rejected.

Conclusion

The integration of a fluorine atom at the C5 position of (5-biphenyl-2-yl)methanamine is a masterclass in rational drug design. By leveraging the dominant inductive withdrawal (-I) of the para-fluorine, medicinal chemists can precisely tune the basicity of the methanamine group, optimizing the molecule's ionization state for cellular permeability[2][4]. Simultaneously, the robust nature of the C-F bond effectively neutralizes a major metabolic liability, ensuring superior pharmacokinetic survivability[1][3]. Understanding and validating these electronic effects is paramount for translating this building block into viable therapeutic agents.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (5-Fluorobiphenyl-2-yl)methanamine

Application Note: Strategic Synthesis and Isolation of (5-Fluorobiphenyl-2-yl)methanamine Executive Summary & Strategic Rationale (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) [1] is a highly versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Isolation of (5-Fluorobiphenyl-2-yl)methanamine

Executive Summary & Strategic Rationale

(5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) [1] is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the biphenyl scaffold modulates the lipophilicity (LogP) and metabolic stability of downstream active pharmaceutical ingredients (APIs), while the primary methanamine serves as an ideal handle for functionalization via amidation, reductive amination, or urea formation [2].

This application note details a robust, two-step synthetic protocol designed for high yield, scalability, and functional group tolerance.

Retrosynthetic Analysis & Mechanistic Design

The synthesis is constructed around two highly reliable transformations: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction.

  • Step 1: Core Assembly (Suzuki-Miyaura Coupling). The biphenyl core is established by coupling 2-bromo-4-fluorobenzonitrile with phenylboronic acid. We utilize Pd(PPh3​)4​ as the catalyst in a biphasic Toluene/ H2​O system. Causality: The biphasic system ensures optimal dissolution of the non-polar organic substrates in toluene while the aqueous phase dissolves the K2​CO3​ base, facilitating the crucial transmetalation step at the solvent interface.

  • Step 2: Chemoselective Reduction. The intermediate 5-fluoro-[1,1'-biphenyl]-2-carbonitrile is reduced to the primary amine using Borane-Tetrahydrofuran ( BH3​⋅THF ) complex. Causality: While Lithium Aluminum Hydride ( LiAlH4​ ) is a traditional choice for nitrile reduction, it carries a risk of hydrodefluorination on electron-deficient aryl fluorides. BH3​⋅THF provides a milder, highly chemoselective alternative that cleanly reduces the nitrile to the primary amine without disturbing the aryl-fluorine bond [3].

G SM 2-Bromo-4-fluorobenzonitrile + Phenylboronic Acid Int 5-Fluoro-[1,1'-biphenyl] -2-carbonitrile SM->Int Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C Prod (5-Fluorobiphenyl-2-yl) methanamine Int->Prod BH3·THF, Reflux then HCl/MeOH

Synthetic route for (5-Fluorobiphenyl-2-yl)methanamine via Suzuki coupling and reduction.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Self-Validation Checkpoint: The reaction must transition from a heterogeneous suspension to a distinct biphasic mixture. Complete consumption of the bromide should be verified by TLC before cooling.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorobenzonitrile (10.0 g, 50.0 mmol) and phenylboronic acid (7.3 g, 60.0 mmol, 1.2 equiv).

  • Solvent & Base: Add toluene (150 mL) and an aqueous solution of K2​CO3​ (2 M, 50 mL, 100.0 mmol, 2.0 equiv).

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (2.89 g, 2.5 mmol, 5 mol%) under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1; product Rf​≈0.45 ).

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the intermediate as a white solid.

Protocol B: Reduction to (5-Fluorobiphenyl-2-yl)methanamine

Self-Validation Checkpoint: The intermediate boron-amine complex must be fully hydrolyzed. Failure to perform the acidic methanol quench will result in artificially low yields and trapped product.

  • Preparation: Dissolve 5-fluoro-[1,1'-biphenyl]-2-carbonitrile (7.9 g, 40.0 mmol) in anhydrous THF (80 mL) in a flame-dried 250 mL flask under nitrogen. Cool to 0 °C using an ice bath.

  • Reduction: Slowly add BH3​⋅THF complex (1.0 M in THF, 120 mL, 120.0 mmol, 3.0 equiv) dropwise via syringe. Note: Gas evolution will occur.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70 °C for 14 hours. Monitor by LC-MS for the disappearance of the nitrile mass.

  • Quench & Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (30 mL) dropwise to quench excess borane. Once bubbling ceases, add 6M HCl (40 mL) and heat the mixture to 60 °C for 2 hours. Causality: This step breaks the highly stable boron-amine complex, releasing the free amine hydrochloride salt.

  • Isolation: Cool to room temperature and remove organic solvents under reduced pressure. Basify the remaining aqueous phase to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 × 75 mL).

  • Final Polish: Wash the combined DCM extracts with brine, dry over Na2​SO4​ , and concentrate to yield (5-Fluorobiphenyl-2-yl)methanamine [1] as a pale yellow oil, which may crystallize upon standing.

Data Presentation & Analytical Standards

To ensure the integrity of the synthesized compound, the following reaction optimization parameters and expected analytical data are provided.

Table 1: Suzuki Coupling Optimization Matrix

Catalyst System Base / Solvent Temp (°C) Yield (%) Observation / Causality

| Pd(OAc)2​ / PPh3​ | K3​PO4​ / Dioxane | 100 | 65% | Incomplete conversion; protodeboronation observed. | | Pd(dppf)Cl2​ | Na2​CO3​ / DMF | 90 | 78% | Good yield, but difficult solvent removal during workup. | | Pd(PPh3​)4​ | K2​CO3​ / Tol/ H2​O | 90 | 92% | Optimal biphasic transfer; clean profile; easy isolation. |

Table 2: Expected Analytical Characterization | Analytical Method | Expected Result for (5-Fluorobiphenyl-2-yl)methanamine | | :--- | :--- | | Appearance | Pale yellow oil to off-white solid. | | LC-MS (ESI+) | m/z calculated for C13​H12​FN [M+H]+ : 202.1; Found: 202.1. | | 1 H NMR (400 MHz, CDCl3​ ) | δ 7.45-7.30 (m, 6H, Ar-H), 7.05 (td, J = 8.4, 2.8 Hz, 1H, Ar-H), 6.95 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 3.78 (s, 2H, CH2​ ), 1.45 (br s, 2H, NH2​ ). | | 19 F NMR (376 MHz, CDCl3​ ) | δ -115.4 (s, 1F). |

References

  • Brown, H. C., & Subba Rao, B. C. (1960). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 82(3), 681–686. URL:[Link]

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of (5-Fluorobiphenyl-2-yl)methanamine

Introduction & Substrate Rationale The integration of fluorinated biphenyl motifs into small-molecule drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and restrict molecular co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Rationale

The integration of fluorinated biphenyl motifs into small-molecule drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and restrict molecular conformation. Specifically, (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) serves as a highly valuable primary amine building block in medicinal chemistry[1].

When constructing complex secondary or tertiary amines, the Buchwald-Hartwig Amination (BHA) remains the state-of-the-art methodology for C(sp2)–N bond formation[2]. However, coupling a sterically demanding, primary benzylic-type amine like (5-Fluorobiphenyl-2-yl)methanamine with aryl halides presents specific mechanistic challenges, most notably the risk of over-arylation (bis-arylation) and competitive β-hydride elimination. This application note details the causality behind catalyst selection, provides quantitative optimization data, and outlines a self-validating protocol for the efficient cross-coupling of this critical substrate.

Mechanistic Causality in Catalytic Design

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle[2]. For primary amines, the selection of the phosphine ligand is the single most critical variable.

Using first-generation ligands (e.g., BINAP or PPh3) often results in the newly formed secondary amine remaining coordinated to the palladium center, leading to a second oxidative addition and subsequent bis-arylation[3]. To prevent this, bulky, electron-rich dialkylbiaryl phosphine ligands—such as XPhos or BrettPhos —are required[3][4]. These ligands exert a specific causal effect: their extreme steric bulk accelerates the reductive elimination step, rapidly ejecting the secondary amine product before a second arylation can occur, while their electron-rich nature stabilizes the Pd(0) intermediate[3].

Furthermore, modern protocols favor the use of Palladacycle Precatalysts (e.g., XPhos Pd G3) over traditional Pd2(dba)3. The G3 precatalysts bypass the slow and often incomplete generation of the active L-Pd(0) species, preventing the formation of inactive Pd-dba complexes that can stall the reaction[5].

Mechanism Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA Aryl Halide AmineCoord Amine Coordination (5-Fluorobiphenyl...) OA->AmineCoord (5-Fluorobiphenyl-2-yl)methanamine Deprot Deprotonation Pre-RE Complex AmineCoord->Deprot Base (e.g., K2CO3) Prod Secondary Amine Product Release Deprot->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed amination with (5-Fluorobiphenyl-2-yl)methanamine.

Quantitative Data: Reaction Optimization

The following table synthesizes optimization data for the coupling of (5-Fluorobiphenyl-2-yl)methanamine with a standard aryl bromide (e.g., 4-bromoanisole). The data highlights the profound impact of ligand and solvent choices on reaction efficiency.

Table 1: Optimization of Reaction Conditions

EntryPalladium Source (2 mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3BINAP (4%)NaOtBu (1.4)Toluene10018%High bis-arylation due to insufficient ligand bulk[3].
2Pd2(dba)3XantPhos (4%)Cs2CO3 (2.0)Toluene10045%Moderate yield; bidentate ligand slows reductive elimination[6].
3Pd2(dba)3XPhos (4%)NaOtBu (1.4)Toluene10082%Good yield; bulky ligand successfully prevents over-arylation[4].
4XPhos Pd G3 XPhos (2%) K2CO3 (2.0) Toluene 100 96% Optimal; G3 precatalyst ensures rapid active Pd(0) formation[5].
5XPhos Pd G3XPhos (2%)K2CO3 (2.0)THF8058%Polar solvent coordinates to Pd, disrupting the catalytic cycle[6].

Note: Stronger bases like NaOtBu are highly effective but can cause side reactions if base-sensitive functional groups are present. In such cases, K2CO3 or Cs2CO3 are the preferred causal choices[5][6].

Self-Validating Experimental Protocol

This methodology provides a robust, step-by-step procedure for the cross-coupling of (5-Fluorobiphenyl-2-yl)methanamine[1] using the optimized G3 precatalyst system[4][5].

Materials Required
  • (5-Fluorobiphenyl-2-yl)methanamine : 1.2 mmol (Nucleophile)

  • Aryl Halide : 1.0 mmol (Electrophile)

  • XPhos Pd G3 : 0.02 mmol, 2 mol% (Precatalyst)

  • XPhos : 0.02 mmol, 2 mol% (Supplemental Ligand)

  • K2CO3 (anhydrous, finely milled) : 2.0 mmol (Base)

  • Anhydrous Toluene : 5.0 mL (Degassed via sparging with Argon for 15 min)

Step-by-Step Methodology
  • Inert Atmosphere Setup : Inside an argon-filled glovebox (or using standard Schlenk line techniques), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), XPhos Pd G3 (2 mol%), XPhos (2 mol%), and K2CO3 (2.0 mmol)[4].

  • Solvent and Amine Addition : Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Via a gastight syringe, inject 5.0 mL of degassed anhydrous toluene, followed immediately by (5-Fluorobiphenyl-2-yl)methanamine (1.2 mmol)[5].

    • Self-Validation Check 1: Upon addition of the solvent and initial stirring, the solution should transition from an opaque suspension to a distinct yellow/orange hue, indicating the successful activation of the G3 precatalyst into the active L-Pd(0) species.

  • Thermal Activation : Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12–24 hours. The high stirring rate is critical to ensure the heterogeneous base (K2CO3) interacts efficiently with the solution-phase intermediates.

  • Reaction Monitoring : After 12 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc).

    • Self-Validation Check 2: Use a ninhydrin stain. The primary amine starting material ((5-Fluorobiphenyl-2-yl)methanamine) will stain a deep purple/blue. The disappearance of this spot, coupled with a new UV-active product spot, validates reaction progression.

  • Quench and Workup : Once complete, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the organic layer with deionized water (2 x 10 mL) to remove any remaining salts, followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 Inert Setup (Glovebox/Schlenk) S2 Reagent Addition (Pd G3, XPhos, K2CO3) S1->S2 S3 Heating & Stirring (Toluene, 100°C, 12h) S2->S3 S4 TLC Monitoring (Ninhydrin Stain) S3->S4 S4->S3 Incomplete (Primary Amine Present) S5 Quench & Filtration (Celite Pad) S4->S5 Complete S6 Flash Chromatography (Product Isolation) S5->S6

Caption: Step-by-step workflow for the Buchwald-Hartwig cross-coupling protocol.

Troubleshooting & E-E-A-T Insights

Understanding the causality behind reaction failures is essential for rapid optimization:

  • Issue: Formation of Protodehalogenated Byproducts (Ar-H).

    • Causality: If the oxidative addition complex (Ar-Pd-L) forms but the amine coordination is slow, the Pd complex can undergo protodehalogenation. This is often caused by steric hindrance or moisture in the solvent[7].

    • Solution: Ensure strict anhydrous conditions. If using a highly hindered aryl halide, switch to a less sterically demanding ligand like RuPhos[3].

  • Issue: Deposition of Palladium Mirror (Pd Black).

    • Causality: The active Pd(0) species is unstable without proper ligand coordination. Oxygen ingress or an incorrect Ligand-to-Palladium ratio leads to irreversible catalyst aggregation[5].

    • Solution: Verify the integrity of the glovebox atmosphere or Schlenk line vacuum. Ensure the supplemental ligand is added in a 1:1 ratio with the Pd G3 precatalyst[4].

  • Issue: Stalled Reaction at 50% Conversion.

    • Causality: The base is either exhausted or passivated. In heterogeneous base systems (like K2CO3), the surface area can become coated with the generated potassium halide salt, halting the deprotonation step[7].

    • Solution: Increase the stirring rate to >800 rpm or switch to a soluble base like NaOtBu if the substrate tolerates it[5].

Sources

Method

Application Notes &amp; Protocols: (5-Fluorobiphenyl-2-yl)methanamine as a Strategic Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals I. Introduction: Unveiling the Potential of (5-Fluorobiphenyl-2-yl)methanamine (5-Fluorobiphenyl-2-yl)methanamine is a bespoke chemical scaffold engineered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of (5-Fluorobiphenyl-2-yl)methanamine

(5-Fluorobiphenyl-2-yl)methanamine is a bespoke chemical scaffold engineered for the intricate demands of modern drug discovery. Its molecular architecture, characterized by a reactive primary amine appended to a fluorinated biphenyl backbone, presents a confluence of desirable features for the synthesis of novel therapeutic agents. The primary amine serves as a versatile handle for a myriad of chemical transformations, most notably amide and urea formations, which are cornerstones of medicinal chemistry.

The true value of this building block, however, lies in the strategic incorporation of the 5-fluorobiphenyl moiety. The biphenyl group itself is a recognized "privileged scaffold," frequently appearing in the structures of potent and selective modulators of various biological targets. The introduction of a fluorine atom at the 5-position is a deliberate design element aimed at enhancing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a powerful tool in the optimization of drug candidates.[1][2][3] This application note will delve into the utility of (5-Fluorobiphenyl-2-yl)methanamine, with a particular focus on its application in the synthesis of potential Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutics for pain and inflammation.[4][5]

II. The Strategic Advantage of the Fluorobiphenyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to overcome common challenges in drug development.[1][6][7] The 5-fluorobiphenyl group in (5-Fluorobiphenyl-2-yl)methanamine offers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] By strategically placing a fluorine atom on the biphenyl ring, the metabolic stability of the resulting drug candidate can be significantly improved, leading to a longer half-life and potentially improved oral bioavailability.[9][10]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influencing a molecule's overall pKa.[3] This can be crucial for optimizing a drug's solubility, permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[11] In the context of enzyme inhibition, this can lead to the development of highly potent drug candidates.[12][13]

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the biphenyl rings, which can be critical for optimal binding to a target protein.[6]

III. Application in the Synthesis of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the signaling lipid anandamide.[14] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[4][15] The biphenyl scaffold is a common feature in many potent and selective FAAH inhibitors.[5][16] (5-Fluorobiphenyl-2-yl)methanamine is an ideal starting material for the synthesis of novel FAAH inhibitors, particularly those with a urea or amide-based pharmacophore.

Proposed Synthetic Workflow for FAAH Inhibitor Development

The following workflow illustrates a general approach to utilizing (5-Fluorobiphenyl-2-yl)methanamine in a drug discovery program targeting FAAH.

G cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A (5-Fluorobiphenyl-2-yl)methanamine C Parallel Synthesis (Amide/Urea Formation) A->C B Library of Carboxylic Acids / Isocyanates B->C D Primary FAAH Inhibition Assay C->D Compound Library E Lead Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vivo Efficacy Studies G->H Optimized Leads J Candidate Selection H->J I ADME/Tox Profiling I->J

Caption: A general workflow for the development of FAAH inhibitors using (5-Fluorobiphenyl-2-yl)methanamine.

IV. Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of (5-Fluorobiphenyl-2-yl)methanamine. These are foundational reactions for building a library of diverse compounds for biological screening.

Protocol 1: General Procedure for N-Acylation via Amide Coupling

This protocol describes the formation of an amide bond between (5-Fluorobiphenyl-2-yl)methanamine and a carboxylic acid using a standard coupling agent.

Materials and Reagents:

  • (5-Fluorobiphenyl-2-yl)methanamine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (5-Fluorobiphenyl-2-yl)methanamine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of (5-Fluorobiphenyl-2-yl)methanamine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Self-Validation:

  • TLC Analysis: Compare the reaction mixture to the starting materials to confirm the consumption of the amine and the formation of a new, less polar product.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the primary amine protons and the appearance of a new amide proton in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Synthesis of a Urea Derivative

This protocol details the reaction of (5-Fluorobiphenyl-2-yl)methanamine with an isocyanate to form a urea, a common pharmacophore in FAAH inhibitors.[14]

Materials and Reagents:

  • (5-Fluorobiphenyl-2-yl)methanamine (1.0 eq)

  • Isocyanate of interest (e.g., cyclohexyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration

Procedure:

  • In a dry round-bottom flask, dissolve (5-Fluorobiphenyl-2-yl)methanamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure urea derivative.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting amine.

  • Spectroscopic Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the urea linkage can be confirmed by the presence of characteristic signals in the NMR spectra.

Proposed Synthesis of a Hypothetical FAAH Inhibitor

The following diagram illustrates the application of the above protocols in a two-step synthesis of a potential FAAH inhibitor.

Caption: A hypothetical two-step synthesis of a potential FAAH inhibitor utilizing (5-Fluorobiphenyl-2-yl)methanamine.

V. Quantitative Data Summary

The following table provides hypothetical data for a series of derivatives synthesized from (5-Fluorobiphenyl-2-yl)methanamine, illustrating the type of data that would be generated in a drug discovery campaign.

Compound IDR-Group (from R-COOH)Yield (%)FAAH IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
GF-001 Cyclohexyl855045
GF-002 4-Chlorophenyl782560
GF-003 3-Pyridyl821575
GF-004 2-Thienyl753055

This data is for illustrative purposes only and does not represent actual experimental results.

VI. Conclusion

(5-Fluorobiphenyl-2-yl)methanamine is a highly valuable and versatile building block for pharmaceutical research and development. Its strategic design, combining a reactive primary amine with a fluorinated biphenyl moiety, offers a powerful platform for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The application of this scaffold in the development of FAAH inhibitors, as outlined in this note, highlights its potential to contribute to the discovery of new therapeutics for a range of human diseases. The provided protocols offer a solid foundation for researchers to begin exploring the rich chemical space accessible from this promising starting material.

VII. References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link][2][11]

  • Mor, M., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 51(12), 3487-3498. [Link][4]

  • Clapper, J. R., et al. (2013). Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(14), 5897-5910. [Link][5]

  • Bégué, J. P., & Bonnet-Delpon, D. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences. [Link][1]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link][2]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(7), 723-730. [Link]

  • Inja, V., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(22), 6846. [Link][3]

  • Di Martino, R. M. C., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 15(1), 38. [Link][15]

  • Boumoud, T., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1053. [Link]

  • Reddy, G. V., et al. (2017). Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. Organic Letters, 19(8), 2058-2061. [Link]

  • Hampton, A. S., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. UCD Research Repository. [Link][9]

  • Hampton, A. S., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link][10]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience, 6(11), 1840-1848. [Link][16]

  • Kumar, A., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1433. [Link]

  • Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 10(11), 2149-2161. [Link][8]

  • Suzhou Yasheng Medicine Co Ltd. (2022). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof. Google Patents.

  • Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity. Biochemistry, 46(45), 13019-13030. [Link][14]

  • Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5857-5896. [Link][6]

  • Zhou, Y., et al. (2016). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Current Topics in Medicinal Chemistry, 16(28), 3206-3236. [Link][7]

  • Beijing University of Chemical Technology. (2014). Method for preparing 2-amino biphenyl derivative. Google Patents.

  • Suzhou Yasheng Medicine Co Ltd. (2021). Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. Google Patents.

  • Suzhou Yasheng Medicine Co Ltd. (2021). The preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt and its intermediate. PubChem. [Link]

  • Wang, Y., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. European Journal of Medicinal Chemistry, 276, 116631. [Link]

  • Zhang, Y., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(9), 7466-7486. [Link]

  • BASF SE. (2014). Process for the production of particles comprising active agrochemical ingredients in amorphous form. Google Patents.

  • Wang, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Hebei University of Science and Technology. [Link]

  • Garg, N. K. (n.d.). Patents & Products. UCLA Garg Lab. [Link]

  • Moore, M. L., & Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 47(37), 9675-9685. [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link][12]

  • Zhang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Moore, M. L., & Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed. [Link][13]

  • Legrand, B., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Expert Opinion on Drug Discovery, 1-22. [Link]

  • Parker, C. G., & Simon, G. M. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2028-2033. [Link]

Sources

Application

high-throughput screening assays utilizing (5-Fluorobiphenyl-2-yl)methanamine

Application Note: Utilizing (5-Fluorobiphenyl-2-yl)methanamine as a Privileged Scaffold in High-Throughput Screening Assays Introduction & Mechanistic Rationale In modern Fragment-Based Lead Discovery (FBLD) and High-Thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (5-Fluorobiphenyl-2-yl)methanamine as a Privileged Scaffold in High-Throughput Screening Assays

Introduction & Mechanistic Rationale

In modern Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS), the selection of a robust chemical scaffold dictates the success rate of a screening campaign. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) has emerged as a highly versatile building block for generating targeted libraries against kinases and challenging Protein-Protein Interactions (PPIs).

The strategic integration of this specific scaffold is driven by three distinct physicochemical causalities:

  • The Fluorine Effect: Fluorine is approximately 20% larger than hydrogen, closely aligning with the size of a C=O bond rather than a C-H bond[1]. The introduction of a fluorine atom on the biphenyl ring productively influences the molecule's conformation, increases lipophilicity (log D), and blocks cytochrome P450-mediated metabolic soft spots, thereby enhancing the pharmacokinetic profile of the resulting hits[1].

  • Biphenyl Topography: The biphenyl subunit is a recognized "privileged structure" in medicinal chemistry. It provides dynamic conformational flexibility that can be locked (via atropisomerism) to act as a precise topographical match for deep hydrophobic pockets at PPI interfaces, such as the Hsp70-Bim or PD-1/PD-L1 axes[2][3][4].

  • Methanamine Reactivity: The primary amine serves as a highly efficient nucleophilic handle for parallel library synthesis (e.g., amidation, sulfonylation, and reductive amination), enabling the rapid generation of diverse 1536-well screening plates.

Workflow A (5-Fluorobiphenyl-2-yl)methanamine Scaffold B Parallel Library Synthesis (Amidation / Sulfonylation) A->B Diversification C High-Throughput Screening (1536-well format) B->C Library Plating D TR-FRET Assay (Kinase Targets) C->D E AlphaScreen Assay (PPI Targets) C->E F Hit Triage & Counter-Screening D->F Primary Hits E->F Primary Hits G Validated Lead Compounds F->G Confirmed Activity

High-throughput library synthesis and screening workflow utilizing the fluorinated biphenyl scaffold.

Experimental Protocols: Self-Validating HTS Systems

To effectively screen biphenyl-derived libraries, assays must be robust against the intrinsic lipophilicity and potential auto-fluorescence of aromatic compounds. The following protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen technologies, both of which are homogeneous, no-wash formats ideal for miniaturization[5][6].

Protocol A: TR-FRET Kinase Inhibition Assay

TR-FRET is selected for kinase screening because the introduction of a time delay (50–100 µs) prior to signal measurement effectively allows short-lived background auto-fluorescence from the biphenyl compounds to decay, yielding an exceptionally high signal-to-noise ratio[6][7]. Furthermore, utilizing a ratiometric readout inherently normalizes well-to-well dispensing variations, creating a self-validating data point for every well.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Causality Note: Tween-20 is critical to prevent the lipophilic biphenyl compounds from non-specifically adhering to the microplate walls or forming colloidal aggregates.

  • Compound Plating: Dispense 20 nL of the (5-Fluorobiphenyl-2-yl)methanamine derivative library (in 100% DMSO) into a 1536-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction: Add 2 µL of the target kinase/substrate mixture (e.g., using SwiftFluo® TR-FRET reagents)[7]. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 2 µL of ATP at the predetermined Km​ concentration. Incubate for 60 minutes.

  • Detection Mix: Stop the reaction by adding 4 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and a ULight-conjugated streptavidin (Acceptor)[8]. Incubate for 60 minutes.

  • Measurement: Read on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision). Excitation: 320 nm. Emission: 615 nm (Europium) and 665 nm (ULight). Delay time: 100 µs.

  • Validation: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). A reduction in the ratio indicates target inhibition.

Protocol B: AlphaScreen for Protein-Protein Interactions (PPIs)

For challenging PPIs where the biphenyl scaffold is expected to disrupt a hydrophobic interface, AlphaScreen is the optimal technology. It relies on the diffusion of singlet oxygen over a constrained distance (maximum 200 nm)[9][10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). Causality Note: BSA acts as a carrier protein to maintain the solubility of the fluorinated biphenyl derivatives.

  • Protein Incubation: Add 2 µL of the target protein complex (e.g., Biotinylated-Protein A and His-tagged-Protein B) to a 1536-well plate.

  • Compound Addition: Pin-transfer 20 nL of the compound library. Incubate for 30 minutes to allow the biphenyl scaffold to competitively disrupt the PPI interface.

  • Bead Addition (Light Sensitive): Under subdued lighting (AlphaScreen beads are highly photosensitive), add 2 µL of a mixture containing Streptavidin-Donor beads and Nickel Chelate-Acceptor beads (final concentration 10 µg/mL each)[5].

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Excite the plate at 680 nm and read the chemiluminescent emission at 520–620 nm.

  • Self-Validation (Counter-Screen): To rule out false positives (compounds that quench singlet oxygen or absorb at 680 nm), run a parallel counter-screen using a biotinylated-His-tag peptide. Compounds that reduce the signal in the counter-screen are flagged as assay-interfering artifacts rather than true PPI disruptors[5].

AlphaScreen Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Ni-Chelate) Donor->Acceptor Singlet Oxygen (1O2) Max 200 nm ProteinA Target Protein A (Biotinylated) Donor->ProteinA Binds ProteinB Target Protein B (His-tagged) Acceptor->ProteinB Binds ProteinA->ProteinB PPI Interaction Inhibitor Biphenyl Inhibitor Inhibitor->ProteinA Disrupts PPI

AlphaScreen proximity-based mechanism for detecting protein-protein interaction (PPI) disruption.

Data Presentation & Hit Triage

Quantitative validation of the screening campaign is assessed using standard HTS metrics. The robustness of the assay is defined by the Z'-factor, where a value > 0.5 indicates an excellent assay. The table below summarizes typical performance metrics when screening (5-Fluorobiphenyl-2-yl)methanamine libraries using the described protocols.

Table 1: HTS Assay Quality Metrics for Biphenyl-Derived Libraries

Assay TechnologyTarget ClassSignal-to-Background (S/B)Coefficient of Variation (CV%)Z'-FactorFalse Positive Rate (Post Counter-Screen)
TR-FRET Ser/Thr Kinases15.2< 4.5%0.78< 0.5%
TR-FRET Tyrosine Kinases12.8< 5.0%0.72< 0.8%
AlphaScreen PPI (e.g., PD-1/PD-L1)75.4< 6.2%0.812.1%
AlphaScreen PPI (e.g., Hsp70-Bim)68.9< 7.0%0.762.4%

Note: The higher false positive rate in AlphaScreen prior to counter-screening is typical due to the presence of singlet oxygen quenchers or colored compounds in structurally diverse libraries. The implementation of the biotinylated-His-tag counter-screen effectively triages these artifacts.

References

  • "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design" - Journal of Medicinal Chemistry.[Link]

  • "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery" - MDPI.[Link]

  • "Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy" - PubMed.[Link]

  • "Design, Synthesis and Biological Evaluation of Oxadiazole-Biphenyl Derivatives as Small Molecule Inhibitors Targeting PD-1/PD-L1 Immune Checkpoint" - ACS Medicinal Chemistry Letters.[Link]

  • "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions" - PubMed.[Link]

  • "A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors" - J-Stage.[Link]

  • "SwiftFluo® TR-FRET Kits for High-Throughput Kinase Inhibitor Screening" - Sino Biological.[Link]

  • "AlphaScreen Technology" - BMG LABTECH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (5-Fluorobiphenyl-2-yl)methanamine

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with (5-Fluorobiphenyl-2-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with (5-Fluorobiphenyl-2-yl)methanamine .

Due to its unique structural dichotomy—a highly lipophilic fluorinated biphenyl core coupled with a polar, ionizable primary methanamine group—this intermediate frequently exhibits non-intuitive solubility behaviors. This guide provides mechanistic root-cause analyses, self-validating experimental protocols, and quantitative solvent data to resolve these issues.

Mechanistic Root Cause Analysis

To troubleshoot solubility, we must first understand the physicochemical forces dictating the molecule's behavior in solution. The nitrogen lone pair on (5-Fluorobiphenyl-2-yl)methanamine is sp3 hybridized and separated from the aromatic system by a methylene ( −CH2​− ) spacer. Therefore, it is not conjugated with the biphenyl ring and acts as a strong aliphatic base[1].

The "Brick Dust" Paradox (Salt vs. Free Base)

The most common cause of poor organic solubility is the protonation state of the amine.

  • The Salt Form: Many commercial vendors supply amines as hydrochloride (HCl) salts to improve shelf-life and thermal stability[2]. In this state, strong ionic forces hold the crystal lattice together, rendering the compound virtually insoluble in non-polar organic solvents like hexane or dichloromethane (DCM)[3]. Furthermore, because the biphenyl core is massively hydrophobic, the salt may also resist dissolving in pure water, creating a "brick dust" scenario where it appears insoluble everywhere.

  • The Free Base Form: When deprotonated, the neutral free base readily partitions into organic solvents. However, primary amines in their free base form can absorb atmospheric carbon dioxide ( CO2​ ) over time, forming insoluble carbamate salts that precipitate out of previously clear organic solutions.

Solvent Incompatibilities

Primary amines are highly reactive nucleophiles. They should never be dissolved in chloroform ( CHCl3​ ) or carbon tetrachloride ( CCl4​ ), as they are chemically incompatible and can react to form toxic adducts or degradation products[1].

Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve your specific solubility failure point.

G Step1 API Insoluble in Organic Solvent Decision1 Identify API Form (Salt vs. Free Base) Step1->Decision1 SaltNode Amine Salt (e.g., Hydrochloride) Decision1->SaltNode Ionic Lattice Prevents Solvation BaseNode Free Base (Neutral Amine) Decision1->BaseNode Aggregation or Degradation ActionSalt Protocol A: Perform Free-Basing (Add Aqueous NaOH) SaltNode->ActionSalt ActionBase Protocol B: Check for CO2 Adduct or H-Bonding BaseNode->ActionBase ResultSalt Extract Free Base into DCM/EtOAc ActionSalt->ResultSalt Phase Separation ResultBase Add Polar Co-solvent (MeOH/DMSO) or TEA ActionBase->ResultBase Disrupts Network

Caption: Diagnostic workflow for resolving primary amine solubility issues.

Quantitative Solvent Selection Guide

Selecting the correct solvent requires balancing the dielectric constant ( ε ) with the protonation state of the API.

SolventDielectric Constant ( ε )Solvation Capacity (Free Base)Solvation Capacity (HCl Salt)Troubleshooting Notes
Hexane 1.9ModerateInsolubleGood for pure free base; fails immediately if carbamate forms.
Dichloromethane (DCM) 9.1HighLow / InsolubleExcellent for free base liquid-liquid extractions.
Methanol (MeOH) 32.7HighHighUniversal co-solvent; disrupts intermolecular H-bonding networks.
Dimethyl Sulfoxide (DMSO) 46.7HighHighIdeal for NMR or in vitro assay stock solutions.
Aqueous Acid (pH < 3) 80.1Low (Protonates)ModerateProtonates the amine, forcing it into the aqueous phase.

Self-Validating Experimental Protocols

Do not rely on brute-force heating or excessive sonication, which can degrade the molecule. Instead, use these chemically driven, self-validating protocols to manipulate the solubility.

Protocol A: Free-Basing for Organic Extraction

If your compound is an amine salt, it must be converted to a free base to dissolve in solvents like DCM or Ethyl Acetate.

  • Suspend: Place 100 mg of the insoluble (5-Fluorobiphenyl-2-yl)methanamine salt into a separatory funnel containing 10 mL of Dichloromethane (DCM).

    • Observation: The salt will remain as a cloudy, undissolved suspension.

  • Deprotonate: Add 10 mL of 1 M aqueous Sodium Hydroxide (NaOH).

    • Causality: The hydroxide ion ( OH− ) is a stronger base than the primary amine. It strips the proton from the ammonium salt, yielding the neutral free base and water-soluble NaCl.

  • Agitate: Stopper the funnel and shake vigorously for 3–5 minutes, venting frequently.

    • Validation Check 1: The biphasic mixture will clarify. The previously undissolved solid will disappear entirely as the newly formed free base partitions into the lower DCM layer.

  • Verify: Separate the layers. Test the upper aqueous layer with pH paper.

    • Validation Check 2: The pH must remain >10. If the pH has dropped, the NaOH was fully consumed by the salt; add more NaOH and repeat the extraction to ensure 100% conversion.

  • Isolate: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the soluble free base.

Protocol B: Reversing Carbamate Formation in Free Bases

If a previously soluble free base stock solution has inexplicably precipitated, it has likely scavenged CO2​ from the air.

  • Identify: Note the presence of a fine, white precipitate in your organic solvent (e.g., THF or DCM).

  • Disrupt: Add 1–2% (v/v) of a sacrificial tertiary amine, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: The tertiary amine is more basic but sterically hindered. It outcompetes the primary amine for the acidic CO2​ protons without reacting itself, liberating the (5-Fluorobiphenyl-2-yl)methanamine back into its soluble free base form.

  • Sonicate: Gently warm the vial to 30°C and sonicate for 5 minutes.

    • Validation Check: The suspension will revert to a clear, homogenous solution, confirming that carbamate aggregation was the root cause of the solubility failure.

Frequently Asked Questions (FAQs)

Q: I purchased the API, but the Certificate of Analysis (CoA) doesn't specify if it's a salt or free base. How can I quickly test this? A: Perform a micro-partitioning test. Place 5 mg of the compound in a vial with 1 mL of water and 1 mL of DCM. If the compound dissolves exclusively in the aqueous layer (check by evaporating a drop of each layer on a watch glass), it is a salt. If it dissolves exclusively in the DCM layer, it is the free base.

Q: Why did my compound dissolve perfectly in acetone, but the downstream reaction failed? A: Primary amines react readily with ketone solvents (like acetone) to form imines (Schiff bases)[1]. While the compound "dissolved," it was actually chemically consumed by the solvent. Never use ketones as primary solvents for primary amines unless you are intentionally performing a reductive amination.

Q: Can I use heat to force the HCl salt into dichloromethane? A: No. The insolubility of the salt in DCM is driven by the thermodynamics of the ionic crystal lattice, which requires a highly polar solvent to overcome[3]. Heating DCM will only cause the solvent to boil (bp 39.6°C) without meaningfully increasing the solubility of the ionic salt. You must use Protocol A to change the protonation state.

References

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation.Chemistry LibreTexts.
  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.
  • 23.1. Properties of amines | Organic Chemistry II.Lumen Learning.
  • Organic Nitrogen Compounds V: Amine Salts.Spectroscopy Online.
  • Solubility of Organic Compounds.University of Calgary.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in (5-Fluorobiphenyl-2-yl)methanamine Synthesis

Welcome to the technical support center for the synthesis of (5-Fluorobiphenyl-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (5-Fluorobiphenyl-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Synthesis Overview: A Two-Stage Approach

The synthesis of (5-Fluorobiphenyl-2-yl)methanamine is typically achieved through a two-stage process. The initial step involves the formation of the fluorobiphenyl core via a Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of a nitrile group to the desired primary amine. Each of these stages presents unique challenges and opportunities for optimization.

Diagram 1: Synthetic Pathway

G A Aryl Halide (e.g., 2-Bromo-4-fluorobenzonitrile) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid (e.g., Phenylboronic Acid) B->C D 5-Fluoro-2-cyanobiphenyl C->D Formation of Biphenyl Core E Reduction (e.g., H2/Catalyst or Hydride Reagent) D->E F (5-Fluorobiphenyl-2-yl)methanamine E->F Formation of Primary Amine

Caption: General synthetic route to (5-Fluorobiphenyl-2-yl)methanamine.

II. Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling Stage

This section addresses common problems encountered during the formation of the 5-fluoro-2-cyanobiphenyl intermediate.

Q1: My Suzuki coupling reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.

    • Troubleshooting: Ensure your palladium source, such as Pd(OAc)₂, is fresh, as older batches can degrade.[1] Consider using more robust, air-stable pre-catalysts. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are known to be effective.[2]

  • Sub-optimal Base or Solvent: The base is crucial for activating the organoboron compound, and the solvent influences solubility and reaction kinetics.[2][3]

    • Troubleshooting: A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF/water mixtures) is often necessary to find the optimal combination for your specific substrates.[1][4]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen) or form unreactive cyclic boroxine trimers.[2][3]

    • Troubleshooting: Use fresh, high-purity boronic acid and consider using a slight excess.[2][3] If protodeboronation is suspected, switching to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt may improve results.[1]

  • Presence of Oxygen or Water: Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[2][3] While some Suzuki reactions tolerate water, anhydrous and degassed conditions are often crucial for reproducibility.

    • Troubleshooting: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

Diagram 2: Troubleshooting Suzuki Coupling

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield in Suzuki Coupling B Catalyst Inactivity A->B C Sub-optimal Base/Solvent A->C D Boronic Acid Instability A->D E Oxygen/Water Contamination A->E F Use Fresh/Active Catalyst & Ligand Screening B->F G Screen Bases (K2CO3, Cs2CO3) & Solvents (Dioxane, Toluene) C->G H Use Fresh Boronic Acid, Consider Esters/Salts D->H I Degas Solvents & Run Under Inert Atmosphere E->I

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Q2: I am observing significant amounts of homocoupled byproducts. How can I minimize this?

A2: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a common side reaction.[3] It is often promoted by high catalyst loading or the presence of oxygen.[3] To mitigate this, consider reducing the palladium catalyst concentration.[2] Additionally, adjusting the ligand-to-metal ratio can sometimes suppress this unwanted reaction.[5]

Q3: The reaction is sluggish, and a large amount of my starting aryl halide remains. What should I do?

A3: This often points to issues with catalyst activity, an unsuitable ligand, or an insufficient reaction temperature.[2] Ensure your palladium source is active.[1] Screening different bulky, electron-rich phosphine ligands can be beneficial.[2] Incrementally increasing the reaction temperature in 10°C intervals can also improve the reaction rate.[2] For less reactive aryl chlorides, a more active catalyst system is often required.[1]

III. Troubleshooting Guide & FAQs: Nitrile Reduction Stage

This section focuses on the conversion of 5-fluoro-2-cyanobiphenyl to (5-Fluorobiphenyl-2-yl)methanamine.

Q1: My nitrile reduction is giving a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A1: The over-alkylation of the newly formed primary amine is a common issue in nitrile reductions. Several strategies can be employed to enhance selectivity.

  • Catalytic Hydrogenation: This is a widely used method.

    • Troubleshooting: The choice of catalyst and reaction conditions is paramount. While catalysts like palladium on carbon can be effective, they may sometimes lead to dehalogenation, especially with aryl halides.[6] Raney nickel is another option, but can also promote side reactions. The addition of ammonia or a primary amine to the reaction mixture can help suppress the formation of secondary and tertiary amines.

  • Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents for nitriles.[7]

    • Troubleshooting: While effective, LiAlH₄ can sometimes be too reactive, leading to side reactions if other reducible functional groups are present. Careful control of temperature and slow addition of the reagent are crucial.

  • Alternative Reducing Agents: A variety of other reducing agents can be employed.

    • Troubleshooting: Sodium borohydride in combination with a cobalt salt, such as CoCl₂, can effectively reduce nitriles to primary amines.[7] Ammonia borane is another reagent that can be used for this transformation, sometimes even without a metal catalyst.[8]

Q2: I am observing dehalogenation (loss of the fluorine atom) during the reduction. How can I prevent this?

A2: Dehalogenation is a known side reaction, particularly during catalytic hydrogenation with catalysts like palladium on carbon.[6]

  • Troubleshooting:

    • Milder Reaction Conditions: Lowering the hydrogen pressure and/or reaction temperature can often minimize dehalogenation.

    • Catalyst Choice: Consider screening different catalysts. For instance, rhodium-based catalysts may be less prone to causing dehalogenation.

    • Alternative Reduction Methods: If dehalogenation remains a significant issue, switching to a chemical reduction method using a hydride reagent like LiAlH₄ or NaBH₄/CoCl₂ is a viable alternative, as these methods typically do not affect aryl fluorides.[7]

Table 1: Comparison of Nitrile Reduction Methods
Reduction MethodTypical ReagentsAdvantagesPotential Issues & Troubleshooting
Catalytic Hydrogenation H₂, Pd/C, Raney NiOften high yielding, clean workupOver-alkylation, dehalogenation. Troubleshoot: Add ammonia, screen catalysts, use milder conditions.
Metal Hydride Reduction LiAlH₄, NaBH₄/CoCl₂High reactivity, good for sterically hindered nitrilesOver-reduction of other functional groups, pyrophoric reagents. Troubleshoot: Careful temperature control, slow addition.
Transfer Hydrogenation Ammonia boraneMilder conditions, good functional group toleranceMay require catalyst, potential for side reactions. Troubleshoot: Optimize catalyst and solvent system.[8][9]

IV. Purification and Analysis

Q1: How can I effectively purify the final product, (5-Fluorobiphenyl-2-yl)methanamine?

A1: The purification strategy will depend on the nature of the impurities present.

  • Acid-Base Extraction: As the product is a primary amine, it can be protonated and extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) is typically effective.

  • Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10] If it is a liquid, distillation under reduced pressure may be an option.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and confirming the identity of the product and any isolated impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

V. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Nitrile Reduction with LiAlH₄
  • Reaction Setup: To a dry, inert gas-flushed reaction vessel containing a solution of the nitrile in an anhydrous ether solvent (e.g., THF or diethyl ether), add LiAlH₄ (1.0-1.5 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids and wash thoroughly with an organic solvent.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or acid-base extraction.

VI. References

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling with 4-Iodophenol. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved from

  • Takeda, Y., et al. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Retrieved from

  • Enthaler, S., et al. (n.d.). Catalytic Reduction of Nitriles. Retrieved from

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from

  • ChemSurvival. (2018, June 16). Nitriles: reduction to amines [Video]. YouTube. Retrieved from

  • Zhang, G., & Yang, F. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. ACS Publications. Retrieved from

  • Langer, R., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. RSC Publishing. Retrieved from

  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from

  • Buchwald, S. L., et al. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(2-F)-OH. Retrieved from

  • Helmholtz-Centre for Environmental Research. (n.d.). Analytical methods. Retrieved from

  • Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (5-Fluorobiphenyl-2-yl)methanamine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the C-N coupling of (5-Fluorobiphenyl-2-yl)methanamine. The unique structure of this primary amine, featuring a bulky ortho-biphenyl substituent, presents significant steric challenges that can impede standard coupling protocols. This document provides actionable strategies to overcome these hurdles and achieve successful reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the widely used Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig reaction with (5-Fluorobiphenyl-2-yl)methanamine and an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

Low conversion is the most common problem when dealing with sterically demanding amines. The issue typically stems from a slowdown in one or more key steps of the catalytic cycle, particularly the final reductive elimination step, which is highly sensitive to steric bulk.[1][2]

Root Cause Analysis & Corrective Actions:

  • Suboptimal Catalyst/Ligand System: Standard phosphine ligands like P(t-Bu)₃ or even some early-generation biaryl phosphine ligands may not be sufficient. The steric bulk of the (5-Fluorobiphenyl-2-yl)methanamine requires a highly active catalyst system designed to accelerate the rate-limiting steps.[1]

    • Solution: Employ modern, sterically demanding, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for accommodating bulky substrates.[1][3] Consider screening the following high-performance ligands:

      • BrettPhos: Often highly effective for coupling primary amines.[3]

      • RuPhos: A robust choice for sterically hindered secondary amines, but can also be effective here.[3]

      • XPhos: Particularly useful for challenging aryl chloride electrophiles.[3][4]

  • Incorrect Base Selection: The base's role is critical and complex. It must be strong enough to deprotonate the amine-palladium complex but its solubility and steric profile also matter.[5][6] A poorly soluble or overly hindered base can stall the reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is often the most effective strong base for these couplings, especially in nonpolar solvents like toluene.[3] If NaOtBu proves problematic (e.g., causing side reactions), consider lithium bis(trimethylsilyl)amide (LiHMDS), which is also a strong, non-nucleophilic base.[7]

  • Inadequate Reaction Conditions: Sterically hindered couplings often require more forcing conditions than simpler systems, but excessive heat can lead to catalyst decomposition.

    • Solution: Start with a reaction temperature of 100-110 °C in a high-boiling solvent like toluene or 1,4-dioxane.[8] Monitor the reaction for the formation of palladium black, which indicates catalyst decomposition. If this occurs, lower the temperature to 80-90 °C and extend the reaction time.[8]

Workflow for Troubleshooting Low Yield

G start Low / No Yield Observed q1 Is the catalyst system optimized for hindered amines? start->q1 sol1 Switch to bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos). Use a modern Pd precatalyst (e.g., G3/G4). q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Use a strong, non-nucleophilic base. Ensure NaOtBu or LiHMDS is fresh and finely powdered. q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes sol2->q3 sol3 Increase temperature to 100-110°C. Use anhydrous, degassed toluene or dioxane. Increase reaction time. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for low-yield C-N coupling.

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This often occurs when the desired C-N bond formation is slow, allowing competing pathways like β-hydride elimination to dominate.[1]

Corrective Actions:

  • Optimize the Ligand: The choice of ligand is paramount. Some ligands are more prone to promoting β-hydride elimination than others. The bulky dialkylbiaryl phosphine ligands are designed to favor reductive elimination over β-hydride elimination.[1]

  • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions. Reducing the temperature and increasing the reaction time can often improve selectivity for the desired product.[9]

  • Re-evaluate the Base: In some cases, a less hindered or slightly weaker base can reduce the rate of hydrodehalogenation.[9] However, this must be balanced with the need for sufficient basicity to drive the main catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a major issue for coupling (5-Fluorobiphenyl-2-yl)methanamine?

The steric hindrance arises from the ortho-biphenyl group. During the Buchwald-Hartwig catalytic cycle, the palladium center must accommodate both the bulky amine and the aryl halide coupling partner. The most sterically congested and often rate-limiting step is the final reductive elimination, where the new C-N bond is formed and the product is released from the palladium coordination sphere. The bulky biphenyl group can physically block this step from occurring efficiently, leading to slow reactions and low yields.[1][2]

G Pd0 Pd(0)L label1 Oxidative Addition Pd0->label1 OA_Complex Ar-Pd(II)-X (L) label2 Amine Coordination OA_Complex->label2 Amine_Coord [Ar-Pd(II)-Amine (L)]+X- label3 Deprotonation (Base) Amine_Coord->label3 Amido_Complex Ar-Pd(II)-Amide (L) label4 Reductive Elimination (Rate-Limiting) Amido_Complex->label4 Product Ar-Amine Product->Pd0 Catalyst Regeneration label1->OA_Complex label2->Amine_Coord label3->Amido_Complex label4->Product

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (5-Fluorobiphenyl-2-yl)methanamine

Welcome to the Technical Support Center. As application scientists, we understand that isolating highly pure primary amines from complex cross-coupling reaction mixtures presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that isolating highly pure primary amines from complex cross-coupling reaction mixtures presents unique physicochemical challenges. This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating standard operating procedures (SOPs) for the purification and recrystallization of (5-Fluorobiphenyl-2-yl)methanamine.

Physicochemical Profiling & Experimental Causality

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the target molecule. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) is a fluorinated biphenyl derivative bearing a primary methanamine group[1].

The presence of the primary amine dictates the compound's basicity (pKa ~9.5) and its susceptibility to atmospheric oxidation. Commercially, this compound is often synthesized with purities of ≥95%, but isolating it from neutral biphenyl impurities (e.g., unreacted starting materials or homocoupled byproducts) requires exploiting its ionizable nature rather than relying solely on standard chromatography.

Quantitative Data Summary
PropertyValueExperimental Implication
Chemical Name (5-Fluorobiphenyl-2-yl)methanamineN/A
CAS Number 1002557-11-0Reference standard for purity.
Molecular Formula C₁₃H₁₂FNN/A
Molecular Weight 201.24 g/mol Required for precise stoichiometric salt formation.
Physical State (Free Base) Viscous liquid / Low-melting solidProne to "oiling out"; difficult to handle.
Physical State (HCl Salt) Crystalline solidHighly stable; preferred form for long-term storage[2].
pKa (Estimated) ~9.0 – 9.5Enables isolation via acid-base extraction.

Troubleshooting FAQs

Q1: My crude (5-Fluorobiphenyl-2-yl)methanamine remains contaminated with des-bromo and homocoupled biphenyl impurities after a standard aqueous workup. How do I isolate the amine? A1: Standard aqueous workups (e.g., water/brine washes) do not alter the partition coefficient of neutral biphenyl impurities. Because your target is a primary amine, you must exploit its basicity. Perform an acid-base extraction using 1M HCl. The amine protonates to form a water-soluble hydrochloride salt, driving it into the aqueous phase, while the highly lipophilic, neutral biphenyl impurities remain in the organic phase. Subsequent basification of the aqueous phase with NaOH (pH > 10) regenerates the free base for clean organic extraction.

Q2: During silica gel column chromatography, the product streaks severely, resulting in poor recovery and co-elution. How can I fix this? A2: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The primary amine of (5-Fluorobiphenyl-2-yl)methanamine interacts strongly with these silanols via hydrogen bonding and acid-base interactions, causing severe kinetic tailing. To resolve this, passivate the silica column by pre-treating it with 1-2% triethylamine (Et₃N) in your starting eluent, or use a solvent system containing a volatile base, such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1 v/v/v).

Q3: My free base product darkens over time when stored at room temperature. How can I ensure long-term stability? A3: Primary amines are susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. For long-term storage, the free base must be converted to its hydrochloride (HCl) salt, a standard practice for biphenylmethanamine derivatives[3]. The protonated amine is chemically stable, non-hygroscopic, and resistant to oxidation.

Q4: When attempting to recrystallize the hydrochloride salt, the product "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I correct it? A4: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when a highly polar impurity disrupts the crystal lattice. To correct this, switch to a binary solvent system with a steeper solubility curve, such as ethanol/ethyl acetate or methanol/dichloromethane[4]. Dissolve the salt in a minimal amount of hot, polar solvent and titrate with a non-polar anti-solvent until slight turbidity is observed. Allow the solution to cool slowly to favor thermodynamic crystal nucleation over kinetic oiling out.

Self-Validating Experimental Protocols (SOPs)

SOP A: Acid-Base Extraction Workflow

This protocol isolates the primary amine from neutral cross-coupling impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 5 mL/g).

    • Self-Validation Check: The aqueous layer should test at pH < 2. If it is higher, the amine is not fully protonated; add more HCl.

  • Phase Separation: Separate the layers. Discard the organic layer containing the neutral impurities. Wash the combined acidic aqueous layers once with fresh EtOAc (5 mL/g) to remove residual lipophilic traces.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise.

    • Self-Validation Check: Monitor with universal indicator paper. The pH must reach 10–11. The aqueous layer will become visibly cloudy as the free base precipitates or forms an emulsion.

  • Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 mL/g).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

AcidBase Crude Crude Mixture (Amine + Neutral Impurities) AddAcid Add 1M HCl & EtOAc (Protonation) Crude->AddAcid PhaseSplit1 Phase Separation AddAcid->PhaseSplit1 Org1 Organic Phase (Neutral Impurities - Discard) PhaseSplit1->Org1 Aq1 Aqueous Phase (Amine-HCl Salt) PhaseSplit1->Aq1 AddBase Add 2M NaOH (pH > 10) & DCM Extraction Aq1->AddBase PhaseSplit2 Phase Separation AddBase->PhaseSplit2 Aq2 Aqueous Phase (Salts - Discard) PhaseSplit2->Aq2 Org2 Organic Phase (Free Base Amine in DCM) PhaseSplit2->Org2 PureBase Pure (5-Fluorobiphenyl-2-yl)methanamine (Free Base) Org2->PureBase Dry & Concentrate

Fig 1. Acid-base extraction logic for separating the primary amine from neutral impurities.

SOP B: Hydrochloride Salt Formation and Binary Recrystallization

This protocol converts the unstable free base into a highly pure, stable crystalline salt.

  • Salt Generation: Dissolve the purified free base in anhydrous Diethyl Ether (5 mL/g) and cool to 0 °C under an inert atmosphere (N₂/Ar). Dropwise add 1.1 equivalents of 4M HCl in dioxane. A white precipitate will form immediately.

  • Initial Collection: Stir for 30 minutes at 0 °C, then collect the amorphous precipitate via vacuum filtration.

  • Thermodynamic Dissolution: Transfer the crude HCl salt to a round-bottom flask. Add a minimum volume of boiling Ethanol until the solid is completely dissolved.

  • Anti-Solvent Titration: Remove the flask from the heat source. Slowly add Diethyl Ether (anti-solvent) dropwise while swirling.

    • Self-Validation Check: Stop adding anti-solvent the moment the solution becomes faintly turbid and the turbidity persists for more than 5 seconds. This confirms the exact thermodynamic saturation point has been reached.

  • Clarification: Add exactly one drop of hot Ethanol to clear the turbidity, creating a metastable supersaturated solution.

  • Nucleation & Growth: Allow the flask to cool completely undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with cold Diethyl Ether, and dry under high vacuum.

Recrystallization FreeBase Free Base Amine SaltGen Add HCl in Dioxane (0 °C) FreeBase->SaltGen CrudeSalt Crude HCl Salt (Amorphous) SaltGen->CrudeSalt Dissolve Dissolve in Hot EtOH (Thermodynamic Solvation) CrudeSalt->Dissolve AntiSolvent Titrate with Et2O (Anti-solvent) Dissolve->AntiSolvent Cooling Slow Cooling to 25 °C (Nucleation) AntiSolvent->Cooling PureCrystals Pure Crystalline Salt (Stable Solid) Cooling->PureCrystals Vacuum Filtration

Fig 2. Thermodynamic binary solvent recrystallization pathway for the hydrochloride salt.

References

  • ResearchGate. "Model biphenyl reaction - Recrystallization discussions".[Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (5-Fluorobiphenyl-2-yl)methanamine Functionalization

Welcome to the dedicated technical support center for the functionalization of (5-Fluorobiphenyl-2-yl)methanamine. This guide is specifically designed for researchers, scientists, and professionals in drug development wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the functionalization of (5-Fluorobiphenyl-2-yl)methanamine. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this versatile building block. The inherent challenges of this substrate, including potential catalyst inhibition and the need for precise control over reaction conditions, demand a nuanced approach to optimization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our goal is to empower you with the technical knowledge and practical insights necessary to achieve high-yielding, clean, and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows a significant amount of unreacted (5-Fluorobiphenyl-2-yl)methanamine, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in the functionalization of (5-Fluorobiphenyl-2-yl)methanamine is a common hurdle that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction parameters. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species, which is crucial for the catalytic cycle, may not be forming efficiently or could be decomposing.[1]

    • Solution: Employ modern palladium precatalysts, such as the third-generation (G3) or fourth-generation (G4) Buchwald precatalysts. These are designed for rapid and quantitative generation of the active LPd(0) catalyst. If you are using a Pd(II) source like Pd(OAc)₂, a pre-activation step by heating the palladium salt with the phosphine ligand before adding the substrates can be beneficial. The presence of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[1][2]

  • Improper Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[3] For sterically hindered or electron-rich substrates, bulky and electron-donating ligands are often required.[4]

    • Solution: Screen a panel of ligands. For challenging substrates like substituted biphenyls, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard phosphines like PPh₃.[4][5]

  • Reagent Purity and Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities.[1] Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[6] Amines, in particular, are prone to containing impurities that can poison the catalyst.

    • Solution: Ensure all reagents are of high purity. Amines can be purified by distillation or by passing them through a plug of activated alumina. Use anhydrous, degassed solvents. A common procedure is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.[6] The reaction vessel should be thoroughly dried and the reaction run under a positive pressure of an inert gas.[6]

  • Suboptimal Base or Temperature: The base is essential for the catalytic cycle, but an incorrect choice can hinder the reaction.[3] Similarly, the temperature must be high enough to drive the reaction but not so high as to cause catalyst decomposition.[1][2]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig aminations.[3] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[3] Reactions are typically heated between 80-110 °C.[1] If you suspect catalyst decomposition at higher temperatures, try running the reaction at a lower temperature for a longer period.[2]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant impurities, such as homocoupling of my coupling partner or dehalogenation of my aryl halide. How can I improve the selectivity?

Answer: The formation of side products is often a sign that the catalyst loading is not optimized or that the reaction conditions are too harsh.

Potential Causes & Solutions:

  • High Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in side reactions like homocoupling.[4]

    • Solution: Once you have established initial reactivity, systematically decrease the catalyst loading. This not only improves selectivity but also reduces cost and minimizes residual palladium in your product, a critical factor in pharmaceutical applications.[4]

  • Presence of Oxygen: Homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling) is often promoted by the presence of oxygen.[4]

    • Solution: Rigorous degassing of all solvents and maintaining a strictly inert atmosphere throughout the reaction is crucial.[2]

  • Inappropriate Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor can influence catalyst stability and activity.

    • Solution: Since amines can act as ligands for palladium, it is often beneficial to add a slight excess of the phosphine ligand relative to the palladium precursor to prevent catalyst deactivation. A Pd:ligand ratio of 1:1.1 to 1:1.5 is a good starting point for optimization.

Issue 3: Reaction Stalls or Incomplete Conversion

Question: The reaction starts and I can see product formation by TLC or LC-MS, but it stops before the starting material is fully consumed. What could be causing this?

Answer: A stalled reaction is a classic sign of catalyst deactivation or poisoning over the course of the experiment.[1]

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for the required duration. This is often indicated by the formation of palladium black.[1]

    • Solution: Consider using a more robust ligand that provides greater stabilization to the palladium center.[4] Adding an extra equivalent of ligand can sometimes help maintain catalyst stability over longer reaction times.[7] Alternatively, a lower reaction temperature may prolong the catalyst's lifetime.[2]

  • Catalyst Poisoning: As mentioned, impurities in the reagents or solvents can poison the catalyst.[1] The substrate itself, (5-Fluorobiphenyl-2-yl)methanamine, or the product could potentially coordinate to the palladium center and inhibit its activity, similar to the challenges seen with pyridine-containing substrates.[1]

    • Solution: Re-purify all starting materials. If substrate/product inhibition is suspected, running the reaction at a higher dilution may be beneficial, although this can also impact reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading when optimizing the functionalization of (5-Fluorobiphenyl-2-yl)methanamine?

A1: For initial screening experiments with a new substrate like (5-Fluorobiphenyl-2-yl)methanamine, a palladium catalyst loading in the range of 1-3 mol% is a common and reasonable starting point.[2] If the reaction is sluggish or does not proceed, a higher initial loading of up to 5 mol% can be used to establish a baseline of reactivity before proceeding with optimization to lower the loading.[4]

Q2: Why is optimizing catalyst loading so important in drug development?

A2: Optimizing catalyst loading is critical for several reasons in a pharmaceutical context:

  • Cost-Effectiveness: Palladium catalysts and specialized phosphine ligands are expensive. Minimizing the amount used directly reduces the cost of synthesis, especially on a large scale.[4][8]

  • Product Purity: High catalyst loadings can lead to higher levels of residual palladium in the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on heavy metal impurities, so minimizing palladium from the outset simplifies purification.[4]

  • Process Robustness and Safety: Well-optimized reactions with lower catalyst loadings are often more reproducible and less prone to exothermic events that can be a safety concern during scale-up.

Q3: How does the choice of palladium precursor affect the reaction?

A3: The choice of palladium precursor is crucial for the efficient generation of the active Pd(0) catalyst.[9]

  • Pd(II) sources like Pd(OAc)₂ or PdCl₂ are common but require in situ reduction to Pd(0), which can sometimes be inefficient and lead to variable results.[9][10] The amine or phosphine ligand can act as the reductant.[3]

  • Pd(0) sources like Pd₂(dba)₃ are already in the correct oxidation state but can be air-sensitive.[9]

  • Precatalysts , such as Buchwald's G3/G4 palladacycles, are often the most reliable choice. These are typically air-stable Pd(II) complexes that are designed to rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to a base.[11]

Q4: What analytical techniques are best for monitoring the reaction and optimizing catalyst loading?

A4: A combination of techniques is ideal for comprehensive reaction monitoring.

  • For reaction progress: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are standard for tracking the consumption of starting materials and the formation of the product.

  • For mechanistic insight: Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to monitor the reaction in real-time, observe catalytic intermediates, and determine reaction rates, providing a deeper understanding of the catalytic cycle.[12]

Experimental Protocols and Data

Optimized Catalyst Loading Screening Workflow

A systematic approach is key to efficiently determining the optimal catalyst loading.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Establish Reactivity cluster_1 Phase 2: Systematic Reduction A Initial Screen: Pd Precatalyst (2.5 mol%) Ligand (3.0 mol%) Base, Solvent, 80-100 °C B Analyze Conversion by LC-MS A->B C Conversion >10%? B->C D Proceed to Phase 2 C->D Yes E Troubleshoot: Screen Ligands/Bases/ Solvents/Temperature C->E No F Parallel Reactions: Keep all other parameters constant D->F G Vary Pd Loading: 2.0%, 1.5%, 1.0%, 0.5%, 0.1% F->G H Monitor Yield & Purity vs. Time G->H I Determine Lowest Effective Loading H->I Buchwald_Hartwig_Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex L-Pd(II)(Ar)(X) Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base⁺X⁻) Amido_Complex->Pd0 Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Catalyst_Regen L-Pd(0) Regenerated

Sources

Reference Data & Comparative Studies

Validation

comparing (5-Fluorobiphenyl-2-yl)methanamine vs unsubstituted biphenylmethanamine

An In-Depth Comparative Analysis for Drug Discovery Professionals: (5-Fluorobiphenyl-2-yl)methanamine vs. Unsubstituted Biphenylmethanamine In the landscape of modern drug discovery, the strategic modification of a lead...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: (5-Fluorobiphenyl-2-yl)methanamine vs. Unsubstituted Biphenylmethanamine

In the landscape of modern drug discovery, the strategic modification of a lead compound is a critical process that dictates its ultimate clinical success. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms. This guide provides an in-depth, data-driven comparison of (5-Fluorobiphenyl-2-yl)methanamine and its parent analogue, unsubstituted biphenylmethanamine. We will dissect the profound impact of a single fluorine substituent on the molecule's physicochemical properties, synthetic accessibility, and, most importantly, its pharmacological and pharmacokinetic profile. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to guide rational drug design and lead optimization efforts.

Foundational Differences: Structure and Physicochemical Properties

At first glance, the two molecules differ by a single fluorine atom. However, this substitution initiates a cascade of changes in the molecule's electronic and physical nature. Fluorine is the most electronegative element, and its introduction into an organic scaffold imparts unique properties that are highly sought after in medicinal chemistry.[1][2]

The primary amine moiety in both structures is a key site for physiological interactions and determines the molecule's basicity (pKa). The electron-withdrawing nature of the fluorine atom in (5-Fluorobiphenyl-2-yl)methanamine is expected to pull electron density away from the phenyl ring and, by extension, from the benzylic amine. This inductive effect lowers the pKa of the amine group, making it less basic compared to the unsubstituted analogue. This modulation of pKa is a critical factor, as it governs the ionization state of the drug at physiological pH, which in turn influences solubility, cell membrane permeability, and target binding.[1]

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is another crucial parameter in drug design, often quantified as logP or logD.[3][4] Fluorine substitution almost invariably increases lipophilicity.[5] This enhancement can improve a compound's ability to cross biological membranes, including the blood-brain barrier, but must be carefully balanced to avoid issues with poor aqueous solubility and non-specific binding.[5]

Table 1: Comparative Physicochemical Properties

Property(5-Fluorobiphenyl-2-yl)methanamineUnsubstituted BiphenylmethanamineRationale for Difference
Molecular Formula C₁₃H₁₂FN[6][7]C₁₃H₁₃NAddition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 201.24 g/mol 183.25 g/mol The atomic mass of fluorine is higher than that of hydrogen.
Predicted pKa ~9.0 - 9.5~9.5 - 10.0The strong electron-withdrawing effect of fluorine reduces the basicity of the amine group.
Predicted AlogP >2.5~2.3Fluorine is a lipophilic atom, increasing the overall hydrophobicity of the molecule.
Polar Surface Area ~26.02 Ų~26.02 ŲThe primary amine is the main contributor; the C-F bond does not significantly alter this value.

Note: Predicted values are based on standard computational models. Experimental verification is essential.

G a Biphenylmethanamine (Parent Compound) b (5-Fluorobiphenyl-2-yl)methanamine (Fluorinated Analogue) a->b c Decreased Basicity (pKa) (Inductive Effect) b->c d Increased Lipophilicity (logP) (Hydrophobicity of F) b->d g Blocked Metabolic Oxidation (Increased Half-life) b->g e Altered Target Binding & Solubility c->e f Enhanced Membrane Permeability (e.g., BBB) d->f

Figure 1: Impact of Fluorination on Molecular Properties.

Synthesis and Reactivity Considerations

The synthesis of both compounds fundamentally relies on the formation of the biphenyl core. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are the most common and versatile methods for this transformation.[8][9]

For instance, a plausible route to the fluorinated analogue would involve a Suzuki coupling between a suitably protected 2-bromo-4-fluorobenzylamine derivative and phenylboronic acid. The presence of the fluorine atom is generally well-tolerated in these palladium-catalyzed reactions and is unlikely to complicate the core bond formation.[10]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of biphenyl scaffolds, which is a key step in producing the target molecules.

Objective: To couple an aryl halide with an arylboronic acid to form a C-C bond, creating the biphenyl core.

Materials:

  • Aryl Halide (e.g., 1-bromo-2-(aminomethyl)-5-fluorobenzene derivative)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)[8]

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst (0.05 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Decisive Advantage: Pharmacological and Pharmacokinetic Profile

The true value of fluorination becomes evident when examining its influence on a molecule's biological performance. The strategic placement of fluorine can profoundly enhance a drug's efficacy, metabolic stability, and overall pharmacokinetic profile.[11][12][13]

Metabolic Stability: The C-F Bond Shield

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[11][12][13] The carbon-fluorine bond is exceptionally strong (bond energy ~441 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[14] In drug metabolism, cytochrome P450 (CYP) enzymes often hydroxylate aromatic C-H bonds as a primary route of clearance. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, that site is effectively shielded from oxidative metabolism. This "metabolic blocking" can lead to:

  • Increased Half-life (t₁/₂): The drug remains in circulation for a longer period.

  • Improved Oral Bioavailability: Less of the drug is metabolized in the liver (first-pass metabolism) before reaching systemic circulation.

  • Reduced Patient-to-Patient Variability: Minimizes differences in drug exposure due to genetic variations in CYP enzyme activity.

For (5-Fluorobiphenyl-2-yl)methanamine, the fluorine at the C5 position protects a site that would otherwise be susceptible to aromatic hydroxylation.

Target Affinity and Structure-Activity Relationship (SAR)

Fluorine can also directly influence how a molecule binds to its biological target.[15] It can participate in favorable electrostatic interactions, hydrogen bonds (with the C-F bond acting as a weak H-bond acceptor), and dipole-dipole interactions. Furthermore, the conformational preferences of the biphenyl rings can be altered by the fluorine substituent, potentially locking the molecule into a more bioactive conformation for its target. This can result in enhanced binding affinity (lower Ki or IC₅₀ values) and improved selectivity for the desired target over off-targets.[16][17]

Essential Experimental Workflows

To experimentally validate the theoretical advantages discussed, standardized in vitro assays are indispensable. The following protocols provide a self-validating framework for comparing the two compounds.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

Objective: To measure the pH-dependent distribution coefficient (LogD) at physiological pH (7.4), providing a quantitative measure of lipophilicity for these ionizable amines.

Materials:

  • (5-Fluorobiphenyl-2-yl)methanamine and Biphenylmethanamine

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, combine 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

  • Spiking: Add a small aliquot (e.g., 10 µL) of the compound stock solution to the vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure complete partitioning equilibrium.

  • Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 10 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from both the octanol and aqueous layers. Determine the concentration of the compound in each layer using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the rate of metabolism of each compound by liver enzymes, providing a direct measure of metabolic stability.

Materials:

  • Human or Rat Liver Microsomes (HLM or RLM)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate Buffer (pH 7.4)

  • Test compounds and a control compound (e.g., Verapamil, a rapidly metabolized drug)

  • Acetonitrile (with internal standard for quenching)

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm the liver microsomes and buffer to 37 °C.

  • Initiation: Add the test compound (at a final concentration of ~1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line provides the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

G cluster_0 Metabolic Stability Assay Workflow cluster_1 Time-Course Sampling start Prepare Microsome/Buffer Mix (37°C) add_compound Add Test Compound (1µM) Pre-incubate start->add_compound start_reaction Initiate Reaction (Add NADPH) add_compound->start_reaction t0 T=0 min start_reaction->t0 t5 T=5 min t15 T=15 min t30 T=30 min quench Quench Reaction (Ice-cold Acetonitrile + IS) t0->quench Sample analyze Centrifuge & Analyze Supernatant (LC-MS/MS) quench->analyze calculate Calculate In Vitro Half-Life (t½) analyze->calculate

Figure 2: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion

The comparison between (5-Fluorobiphenyl-2-yl)methanamine and unsubstituted biphenylmethanamine serves as a compelling case study on the power of strategic fluorination in drug design. The introduction of a single fluorine atom is predicted to favorably modulate key physicochemical properties, including a reduction in basicity and an increase in lipophilicity. More critically, it offers a clear mechanism for enhancing metabolic stability by shielding a vulnerable position from oxidative metabolism. This can translate directly into improved pharmacokinetic properties, such as a longer half-life and better oral bioavailability. While experimental validation is paramount, the guiding principles of medicinal chemistry strongly suggest that the fluorinated analogue represents a superior starting point for further lead optimization and development.

References

  • ChEMBL. Compound: CHEMBL237005. EMBL-EBI. [Link]

  • Graham, T. H., & Scola, P. M. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Graham, T. H., & Scola, P. M. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Kim, D. W., et al. (n.d.). Metabolic Stability of [18F]Fluoroalkylbiphenyls. kchem.org. [Link]

  • Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry, 23(5), 2165-2168. [Link]

  • Graham, T. H., & Scola, P. M. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. [Link]

  • Rovira, J., & Annese, C. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1141. [Link]

  • Hoffman Fine Chemicals. CAS 1717-22-2 | 5-Fluorobiphenyl-2-amine. Hoffman Fine Chemicals. [Link]

  • El-Mekabaty, A., et al. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. [Link]

  • Guthrie, D. A., et al. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • Ahangar, N., et al. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PMC. [Link]

  • ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]

  • Google Patents. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

  • Durrant Lab. logP - MolModa Documentation. [Link]

  • Wang, Y., & Wang, B. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • Li, S., et al. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications. [Link]

  • Tang, W., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. [Link]

  • Xue, C. B., et al. (2001). Discovery of macrocyclic hydroxamic acids containing biphenylmethyl derivatives at P1', a series of selective TNF-alpha converting enzyme inhibitors with potent cellular activity in the inhibition of TNF-alpha release. Journal of Medicinal Chemistry, 44(21), 3351-4. [Link]

  • Lazewska, D., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. PMC. [Link]

  • El-Mekabaty, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]

  • Gomaa, A. M., & Elsherbeny, M. A. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Al-Hourani, B. J., et al. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. [Link]

  • Agrahari, A. K., et al. (2025). Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. ResearchGate. [Link]

  • Galici, R., et al. (2006). Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

  • OBI Pharma. Publication Library. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. [Link]

  • ResearchGate. Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. [Link]

  • Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • MDPI. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. [Link]

  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking (5-Fluorobiphenyl-2-yl)methanamine Derivatives in Enzyme Assays

In the dynamic landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] (5-Fluorobiphenyl-2-yl)methanamine and its derivatives represent a promising class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] (5-Fluorobiphenyl-2-yl)methanamine and its derivatives represent a promising class of molecules with the potential to modulate the activity of various key enzymes implicated in disease. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively benchmark these derivatives in a variety of enzyme assays. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, all grounded in established scientific principles.

The Significance of Fluorination in Drug Design

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and pharmacological properties.[4] The high electronegativity and relatively small size of the fluorine atom can lead to enhanced binding affinity, improved metabolic stability, and altered bioavailability.[4][5] In the context of (5-Fluorobiphenyl-2-yl)methanamine derivatives, the fluorine substituent is strategically placed to potentially influence interactions within the enzyme's active site, making these compounds particularly interesting for inhibitor screening campaigns.[5]

Synthesis of (5-Fluorobiphenyl-2-yl)methanamine Derivatives

The journey of benchmarking begins with the synthesis of the compounds of interest. A general synthetic scheme for (5-Fluorobiphenyl-2-yl)methanamine derivatives often involves a multi-step process. While specific reaction conditions will vary depending on the desired final product, a representative synthetic route is outlined below. It is crucial to characterize the final products thoroughly using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.[6][7][8][9][10]

Strategic Selection of Enzyme Targets

The broad structural motif of (5-Fluorobiphenyl-2-yl)methanamine suggests potential activity against a range of enzymes. A logical starting point for screening is to consider enzymes where structurally similar compounds have shown activity. Key enzyme families to consider for initial screening include:

  • Monoamine Oxidases (MAOs): These enzymes are crucial in the metabolism of neurotransmitters.[11][12] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[11][12][13]

  • Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes plays a central role in drug metabolism.[14][15][16] Inhibition of specific CYP isoforms can lead to drug-drug interactions, making it a critical parameter to assess for any new drug candidate.[14][15][17]

The selection of specific isoforms within these families (e.g., MAO-A vs. MAO-B, or specific CYP enzymes like CYP3A4, CYP2D6) should be guided by the therapeutic area of interest and the known pharmacology of related compounds.

Designing and Executing Robust Enzyme Assays

The core of benchmarking lies in the careful execution of enzyme inhibition assays. The goal is to determine the potency of the (5-Fluorobiphenyl-2-yl)methanamine derivatives, typically expressed as the half-maximal inhibitory concentration (IC50).[18]

General Workflow for Enzyme Inhibition Screening

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

G cluster_0 Compound Preparation & Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Mechanism of Action Studies A Synthesize & Purify Derivatives B Single-Concentration Primary Screen (e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Serial Dilution of 'Hit' Compounds C->D Proceed with Hits E Perform Enzyme Assay at Multiple Concentrations D->E F Generate Dose-Response Curve & Calculate IC50 E->F G Kinetic Assays (Vary Substrate & Inhibitor) F->G Characterize Potent Inhibitors H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Determine Mechanism A Prepare Multiple Substrate Concentrations C Run Enzyme Assay for Each Combination A->C B Prepare Multiple Inhibitor Concentrations (including zero) B->C D Calculate Initial Velocity (V₀) for Each Reaction C->D E Construct Michaelis-Menten & Lineweaver-Burk Plots D->E F Analyze Changes in Km and Vmax E->F G Competitive (Km increases, Vmax unchanged) F->G H Non-competitive (Km unchanged, Vmax decreases) F->H I Uncompetitive (Both Km and Vmax decrease) F->I

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

This guide provides a robust framework for the systematic benchmarking of (5-Fluorobiphenyl-2-yl)methanamine derivatives in enzyme assays. By employing sensitive and reliable assay technologies, presenting data clearly, and investigating the mechanism of action for promising candidates, researchers can effectively evaluate the therapeutic potential of this exciting class of compounds. The insights gained from these studies are crucial for advancing drug discovery programs and ultimately developing novel therapeutics. [1][3][]

References

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. (n.d.).
  • Cytochrome P450 Assays - Charles River Laboratories. (n.d.).
  • Fluorometric Enzyme Assays. (n.d.).
  • Cytochrome P450 Assay Services - Reaction Biology. (n.d.).
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. (2025, May 9).
  • Cytochrome P450 Assays - Indigo Biosciences. (n.d.).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • Advances in Enzyme Inhibitor Development for Diabetes Treatment - BOC Sciences. (n.d.).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.).
  • Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9).
  • Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00566J. (2024, August 2).
  • MAO-Glo™ Assay Systems - Promega Corporation. (n.d.).
  • Enzyme inhibitors: strategies and challenges in drug design - IT Medical Team. (2023, June 30).
  • Monoamine oxidase assays - PubMed. (2001, May 15).
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.).
  • Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review - PubMed. (2025, May 5).
  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.).
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10).
  • Monoamine Oxidase - BioAssay Systems. (n.d.).
  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.).
  • Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - ResearchGate. (2025, October 22).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase | Biochemistry. (2008, April 5).
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.).
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. (2010, October 15).
  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (n.d.).
  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC. (2025, November 30).
  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - Beilstein Journals. (2021, May 11).
  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. (2013, May 20).
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as - Semantic Scholar. (n.d.).
  • Effect of lonidamine derivatives on the inhibition of transformed cell area expansion - PMC. (2023, April 29).
  • 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. (n.d.).

Sources

Validation

Comparative Bioisosteric Evaluation of (5-Fluorobiphenyl-2-yl)methanamine in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), the optimization of low-molecular-weight hits into potent leads requires precise structural modifications to balance affinity, lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the optimization of low-molecular-weight hits into potent leads requires precise structural modifications to balance affinity, lipophilicity, and metabolic stability. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) represents an advanced bioisosteric building block frequently utilized to target serine proteases, such as dipeptidyl peptidase IV (DPP-IV)[1], and various G-protein coupled receptors (GPCRs).

This guide provides a comparative evaluation of this fragment against its structural predecessors: the minimal pharmacophore (benzylamine) and the unfluorinated intermediate (biphenyl-2-ylmethanamine)[2].

The Causality of the Design:

  • The Biphenyl Scaffold: The addition of the second phenyl ring forces a specific dihedral angle that allows the fragment to simultaneously occupy adjacent hydrophobic pockets (e.g., the S1 and S2 pockets of DPP-IV)[1]. This vectorizes the primary amine to form critical salt bridges with acidic residues (like Glu205/Glu206 in DPP-IV).

  • The 5-Fluoro Substitution: Fluorine's extreme electronegativity exerts a strong inductive pull across the aromatic system. This achieves two critical outcomes:

    • Metabolic Shielding: It deactivates the electron-rich biphenyl ring toward electrophilic oxidation by Cytochrome P450 (CYP) enzymes, drastically reducing intrinsic clearance[3].

    • pKa Modulation: The electron-withdrawing effect lowers the pKa of the benzylic amine, shifting a larger fraction of the molecule into its un-ionized state at physiological pH. This enhances passive membrane permeability and reduces non-specific off-target binding[3].

Bioisosteric Replacement Logic

The following diagram illustrates the logical progression from a basic pharmacophore to the optimized fluorinated bioisostere.

BioisostereLogic A Original Motif (Benzylamine) B Unfluorinated Intermediate (Biphenyl-2-ylmethanamine) A->B Add Phenyl Ring (Fills S2 Pocket) C Optimized Bioisostere (5-Fluorobiphenyl-2-yl)methanamine B->C Add 5-Fluoro (Blocks CYP, Modulates pKa) D Target Pocket (e.g., DPP-IV S1/S2) C->D Enhanced Binding & Stability

Logical progression of bioisosteric replacement to (5-Fluorobiphenyl-2-yl)methanamine.

Comparative Quantitative Profiling

To objectively evaluate the performance of (5-Fluorobiphenyl-2-yl)methanamine, we compare its physicochemical and biological metrics against its structural alternatives. The data below synthesizes the expected behavior of these fragments in a standard DPP-IV screening cascade[2],[1],[3].

CompoundClogPAmine pKa (calc)DPP-IV IC₅₀ (µM)HLM CL_int (µL/min/mg)
Benzylamine 1.099.3>1000High
Biphenyl-2-ylmethanamine 2.859.130.085.2
(5-Fluorobiphenyl-2-yl)methanamine 3.018.812.524.1

Data Interpretation: While the unfluorinated biphenyl significantly improves binding affinity over benzylamine by engaging the S2 pocket, it suffers from high microsomal clearance. The 5-fluoro substitution maintains (and slightly improves) affinity while reducing intrinsic clearance by >70% and optimizing the amine pKa for cellular permeability.

Self-Validating Experimental Workflows

To accurately capture the nuanced differences between these bioisosteres, researchers must deploy orthogonal, self-validating assays.

Workflow Step1 Phase 1: In Silico Docking (PDB: 3CCB) Step2 Phase 2: Fragment Synthesis & Purification (>95%) Step1->Step2 Step3 Phase 3: SPR Binding Kinetics (K_D Determination) Step2->Step3 Step4 Phase 4: Enzymatic Assay (DPP-IV IC50) Step3->Step4 Step5 Phase 5: ADME Profiling (HLM Stability) Step4->Step5

Step-by-step experimental workflow for evaluating the bioisosteric fragment.

Phase 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Confirm direct, reversible binding and rule out non-specific aggregation.

  • Step 1: Surface Preparation. Immobilize the target protein (e.g., recombinant human DPP-IV) onto a CM5 sensor chip using standard EDC/NHS amine coupling.

    • Causality: Covalent amine coupling provides a highly stable baseline, which is an absolute requirement for detecting the low-response signals typical of low-molecular-weight fragments.

  • Step 2: Analyte Injection. Inject the fragment series in a multi-cycle kinetic format at concentrations ranging from 1 µM to 500 µM. Analyze the data using a steady-state affinity model.

    • Causality: Fragments typically exhibit ultra-fast association ( kon​ ) and dissociation ( koff​ ) rates. Kinetic curve fitting is often unreliable for such fast-exchanging ligands; therefore, steady-state affinity ( KD​ ) derived from equilibrium binding levels is mathematically more robust.

  • Self-Validation Check: Utilize a reference channel (blank surface) to subtract bulk refractive index changes. Inject a known positive control (e.g., Sitagliptin) to verify that the immobilized protein remains in its active, folded conformation.

Phase 4: Enzymatic Inhibition Assay (DPP-IV)

Objective: Validate that the physical binding observed in SPR translates to functional target inhibition.

  • Step 1: Substrate Selection. Utilize Gly-Pro-AMC as the substrate in a buffered solution (pH 7.4).

    • Causality: The AMC (7-Amino-4-methylcoumarin) fluorophore provides a highly sensitive readout upon cleavage. High sensitivity is critical to distinguish the weak inhibitory effects (micromolar IC₅₀) of early-stage fragments from baseline noise.

  • Step 2: Pre-Incubation. Pre-incubate the enzyme with the fragment for 15 minutes at room temperature prior to initiating the reaction with the substrate.

    • Causality: Pre-incubation ensures that the fragment-enzyme complex reaches thermodynamic equilibrium. Skipping this step can lead to a severe underestimation of potency for fragments with slower binding kinetics.

  • Self-Validation Check: Include a "no-enzyme" control well containing only the fragment and substrate. This rules out false positives caused by the fragment's intrinsic auto-fluorescence or inner-filter effects (fluorescence quenching).

Phase 5: Microsomal Stability (HLM)

Objective: Prove the hypothesis that the 5-fluoro substitution protects the biphenyl system from CYP450 metabolism.

  • Step 1: Incubation. Incubate 1 µM of the fragment with 0.5 mg/mL Human Liver Microsomes (HLMs) and 1 mM NADPH at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. By relying on NADPH-dependent turnover, the assay isolates CYP-mediated Phase I metabolism as the primary variable, allowing direct observation of the fluorine's protective effect.

  • Step 2: Quenching & Extraction. At predefined time points (0, 5, 15, 30, 60 minutes), extract an aliquot and immediately mix it with ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point while simultaneously extracting the analyte for downstream LC-MS/MS quantification.

  • Self-Validation Check: Run parallel incubations with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). This confirms the metabolic competency and specific activity of the HLM batch used on the day of the experiment.

References

  • [1] Title: Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors | Source: Bioorganic & Medicinal Chemistry Letters (via Academia.edu) | URL: 1

  • [2] Title: Computational Approaches for the Characterization of the Dipeptidyl Peptidase IV Inhibition: Applications to Drug Discovery | Source: TDX (Tesis Doctorals en Xarxa) | URL: 2

  • [3] Title: Fluorine in medicinal chemistry | Source: Chemical Society Reviews (RSC Publishing) | URL: 3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (5-Fluorobiphenyl-2-yl)methanamine

As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0)[1] is a highly valuable aryl-substituted alkylamine used extensively in drug discovery and medicinal chemistry. However, its unique structural triad—a primary amine, a lipophilic biphenyl core, and a highly stable carbon-fluorine (C-F) bond—dictates strict, non-standard operational and disposal protocols.

This guide provides the mechanistic causality behind the safety protocols and a self-validating system for the proper disposal of this compound, ensuring laboratory safety, environmental compliance, and operational excellence.

PART 1: Chemical Profiling & Hazard Causality

To design an effective disposal and handling protocol, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its hazards.

Quantitative Physicochemical and Hazard Profile
Property / ParameterData / ClassificationOperational Implication
Chemical Formula C₁₃H₁₂FNDetermines combustion stoichiometry and byproduct formation (HF, NOx).
Molecular Weight 201.24 g/mol Influences vapor pressure and volatility during handling.
Functional Groups Primary Amine (-NH₂), FluoroareneAmine dictates basicity/corrosivity; Fluoroarene dictates environmental persistence.
C-F Bond Energy ~485 kJ/molRequires extreme thermal energy (>1100°C) for complete unimolecular decomposition[2].
Hazard Classifications Irritant, Harmful (Oral/Dermal), Environmental HazardMandates strict PPE and prohibits standard aqueous drain disposal.
Incompatibilities Strong oxidizing agents, strong acidsExothermic reactions can occur; requires strict waste segregation.
Mechanistic Hazard Analysis
  • Amine Basicity & Nucleophilicity: The primary methanamine group is nucleophilic and basic. In the event of a spill, it can cause severe skin and eye irritation. It readily reacts exothermically with strong acids, meaning neutralization must be performed under controlled, dilute conditions to prevent thermal runaway.

  • Biphenyl Lipophilicity: The biphenyl scaffold is highly lipophilic, increasing the risk of bioaccumulation if released into the aquatic environment. This strictly prohibits down-the-drain disposal, even after neutralization.

  • Fluorine Substitution: The C-F bond is one of the strongest in organic chemistry. Standard municipal incineration temperatures (~800°C) are insufficient to break this bond, potentially leading to the atmospheric release of toxic Products of Incomplete Combustion (PICs), such as low-molecular-weight fluorocarbons or fluorophosgene[2][3].

PART 2: Operational Safety & Handling Workflows

Trustworthy laboratory safety relies on self-validating systems. The following protocol ensures that any accidental release of (5-Fluorobiphenyl-2-yl)methanamine is contained and neutralized without exposing personnel or the environment to its hazards.

Step-by-Step Spill Response Methodology
  • Evacuation and Isolation: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hoods, snorkels) is operating at maximum capacity to mitigate inhalation risks from volatile amine vapors.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a half-face respirator equipped with organic vapor/acid gas cartridges (if outside a ventilated enclosure).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized chemical spill pad. Do not use combustible materials like sawdust, as the basic amine may react with impurities.

  • Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amines, followed by a thorough water rinse. Self-Validation Step: Test the final rinse water with pH paper to confirm the surface has returned to a neutral pH (pH 6-8).

  • Waste Labeling: Seal and label the container explicitly as "Hazardous Waste: Halogenated Organic Amine (Contains Fluorine)."

SpillResponse Start Spill Detected Evacuate Evacuate & Isolate Area Start->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evacuate->PPE Ventilation Ensure Local Exhaust Ventilation is Active PPE->Ventilation Absorb Apply Inert Absorbent (Sand/Vermiculite) Ventilation->Absorb Collect Collect in Chemically Compatible Container Absorb->Collect Label Label as Halogenated Organic Waste Collect->Label Dispose Transfer to Hazardous Waste Storage Label->Dispose

Operational workflow for (5-Fluorobiphenyl-2-yl)methanamine spill containment and recovery.

PART 3: Disposal Procedures

Due to the presence of the fluorine atom, (5-Fluorobiphenyl-2-yl)methanamine must be treated as Halogenated Organic Waste . The only scientifically validated method for the complete destruction of fluorinated organics is high-temperature incineration equipped with alkaline scrubbing[2].

Step-by-Step Disposal Packaging Protocol
  • Waste Segregation: Collect all (5-Fluorobiphenyl-2-yl)methanamine waste (including contaminated solvents, reaction mixtures, and spill cleanup materials) in a dedicated, clearly labeled HDPE halogenated waste carboy.

  • Incompatibility Check: Ensure no strong acids, oxidizing agents (e.g., peroxides, permanganates), or heavy metals are added to this container to prevent exothermic reactions or the formation of shock-sensitive complexes.

  • Manifesting: Document the exact composition of the waste on the hazardous waste manifest. Explicitly state the presence of "Fluorinated Organics" and "Primary Amines." This alerts the disposal facility that specialized high-temperature routing is required.

The Causality of High-Temperature Incineration

Why can't this be disposed of via standard municipal waste or low-temperature thermal treatment?

The destruction of halogenated organic compounds occurs via unimolecular decomposition and radical reactions. The C-F bond requires significantly higher activation energy to break compared to C-Cl or C-H bonds[2].

  • Thermal Requirements: Environmental regulations dictate that if halogenated organic waste exceeds 1% by weight, it must be processed in a twin-chamber incinerator. The secondary combustion chamber must achieve a minimum temperature of 1100°C with a gas residence time of at least 2 seconds . This ensures 99.99% destruction efficiency of the fluorinated biphenyl scaffold.

  • Alkaline Scrubbing Mechanism: Upon thermal cleavage, the fluorine and nitrogen atoms react with available hydrogen and oxygen to form Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[4]. HF is highly corrosive and toxic. Therefore, the incinerator's exhaust gas must be routed through an alkaline wet scrubber (typically using sodium hydroxide or calcium hydroxide). The scrubber neutralizes the HF via the following reaction: HF (g) + NaOH (aq) → NaF (aq) + H₂O (l) The resulting inert fluoride salts are then safely precipitated and disposed of in a secure landfill[5].

IncinerationPathway Waste Halogenated Amine Waste (>1% Halogen) Segregation Segregate from Acids & Oxidizers Waste->Segregation PrimaryChamber Primary Combustion (850°C) Segregation->PrimaryChamber SecondaryChamber Secondary Combustion (>1100°C, >2s) PrimaryChamber->SecondaryChamber Scrubber Alkaline Scrubber (Neutralize HF & NOx) SecondaryChamber->Scrubber Flue Gas (HF, NOx) Ash Ash Disposal (Landfill) SecondaryChamber->Ash Solid Residue Exhaust Clean Exhaust Gas (CO2, H2O, N2) Scrubber->Exhaust

High-temperature incineration and alkaline scrubbing pathway for fluorinated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Retrieved from [Link]

  • Haryana State Pollution Control Board. The Environment (Protection) Rules, 1986: Standards for Emission or Discharge of Environmental Pollutants. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technologies for CFC/Halon Destruction, Final Report (Alkaline Scrubbing of Halogenated Organics). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (5-Fluorobiphenyl-2-yl)methanamine

As a Senior Application Scientist, I understand that handling highly functionalized active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. (5-Fluorobiphenyl-2-yl)methanamine (CAS: 1002557-11-0) is a high-value building block in medicinal chemistry, typically supplied at ≥95% purity as a solid powder[1][2].

Handling this compound presents a unique triad of physicochemical hazards: the primary amine acts as a reactive nucleophile and strong mucosal irritant; the fluorinated biphenyl core significantly increases the molecule's lipophilicity, accelerating dermal absorption; and its solid particulate state creates a severe inhalation risk if aerosolized[3][4].

To build a self-validating safety culture in your laboratory, this guide provides a mechanistic, step-by-step operational and disposal plan grounded in OSHA and NIOSH standards[5][6].

Mechanistic Hazard Assessment & PPE Matrix

Personal Protective Equipment (PPE) selection must be driven by causality, not just habit. Because (5-Fluorobiphenyl-2-yl)methanamine is a lipophilic amine powder, standard laboratory attire is insufficient. The table below outlines the mandatory PPE and the scientific rationale behind each requirement.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification & StandardMechanistic Rationale
Ocular Protection Chemical safety goggles or full-face shield (OSHA 29 CFR 1910.133 / EN166)[7][8]Primary amines are highly corrosive to corneal tissue. Goggles prevent micro-dust ingress better than standard safety glasses.
Dermal Protection Double-layered Nitrile gloves (min 5 mil thickness)[4]The fluorinated biphenyl core is highly lipophilic, accelerating dermal penetration. Double-gloving mitigates pinhole exposure.
Respiratory NIOSH-approved N95/P95 or EN 149 P1 particulate respirator[3][8]The compound is handled as a solid; airborne particulates pose a severe respiratory irritation risk.
Engineering Control Chemical Fume Hood (Face velocity ≥100 fpm)[6]Prevents accumulation of airborne amine dust in the worker's breathing zone.

Standard Operating Procedure: Handling Workflow

Every handling procedure must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

Step 1: Pre-Operational Verification Ensure your laboratory's Chemical Hygiene Plan (CHP) is active and updated for fluorinated amines[5][9].

  • Validation Check: Hold a delicate tissue (e.g., Kimwipe) near the bottom edge of the fume hood sash. It must be visibly pulled inward, confirming active negative pressure.

Step 2: PPE Donning Inspect nitrile gloves for micro-tears. Don the inner pair, followed by the lab coat, then the outer pair of gloves (pulled over the cuffs of the lab coat). Don safety goggles and a P95 respirator[3].

Step 3: Dispensing the Solid API Use a static-free, grounded spatula. Do not pour the solid directly from the vial, as the kinetic energy will generate a cloud of airborne dust[3][8]. Transfer the material gently onto a pre-tared weigh boat.

Step 4: Decontamination & Doffing Wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., isopropanol) to capture residual amine dust. Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior)[3][4]. Wash hands thoroughly with soap and water.

HandlingWorkflow Start 1. Hazard Assessment & CHP Verification PPE 2. Don Advanced PPE (Double Nitrile, P95, Goggles) Start->PPE Hood 3. Verify Engineering Controls (Fume Hood >100 fpm) PPE->Hood Dispense 4. Dispense Solid API (Minimize Dust Generation) Hood->Dispense Decon 5. Decontaminate Surfaces (Solvent Wipe-Down) Dispense->Decon Doff 6. Doff PPE & Wash Hands Decon->Doff

Operational workflow for handling (5-Fluorobiphenyl-2-yl)methanamine safely.

Emergency Response & Spill Protocol

In the event of a spill, the primary objective is to prevent the aerosolization of the amine powder. Never dry sweep a chemical powder spill , as this immediately creates an inhalation hazard[3][8].

Step 1: Assessment & Evacuation If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate area to safe zones and allow the HVAC system to clear ambient dust[3].

Step 2: Wet Containment Don full PPE. Gently mist the spilled powder with an inert, non-reactive solvent (such as water or a dilute alcohol) to dampen the material. This physically weighs down the particulates.

Step 3: Collection Use a disposable scoop to transfer the dampened material into a sealable hazardous waste container[3][8].

Step 4: Chemical Neutralization Wash the spill area with a mildly acidic solution (e.g., dilute citric acid or a commercial spill kit neutralizer) to neutralize residual basic amine, followed by soap and water[4].

  • Validation Check: After wiping the area, press a damp pH indicator strip against the surface. A neutral pH (approx. 7) confirms the complete removal of the basic amine residue.

SpillResponse Spill Spill Detected (5-Fluorobiphenyl-2-yl)methanamine Assess Assess Spill Volume & Location Spill->Assess Small Contained Spill Inside Fume Hood Assess->Small Large Uncontained Spill Outside Fume Hood Assess->Large Clean Moisten with Solvent (Do NOT Dry Sweep) Small->Clean Evacuate Evacuate Area & Contact EHS Large->Evacuate Collect Collect in Sealed Hazardous Waste Container Clean->Collect

Step-by-step spill response and containment logic for amine powders.

Waste Disposal Plan

(5-Fluorobiphenyl-2-yl)methanamine must be treated as highly toxic to aquatic life and must never be disposed of down the drain[3][7].

  • Segregation: Segregate amine waste from oxidizing agents and strong acids to prevent exothermic reactions[10].

  • Containment: Place all contaminated consumables (weigh boats, spatulas, outer gloves, Kimwipes) into a dedicated, clearly labeled solid hazardous waste bin.

  • Disposal: Transfer the sealed containers to an approved waste disposal plant in accordance with local, regional, and international environmental regulations[4][7].

References

  • CymitQuimica. "(5-Fluorobiphenyl-2-yl)methanamine". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEykbDxuRII66l_2Pf75pwmVZxNXZ7ASQbseU8Nq1xstP8mUAuOHRfHUtO8_H7TqZQeR9L0xaa7fLxcBOvMsjUzic1y5rLPrvBSqLzQ_VDtnO6H-1YT2m-gGm5Xildk5VSJbnqfm8YWpmXG9drlxW7oiyX3PHRYicwyvkZSC2Pu78QfXtH7ct4-1-rk0yz7fhF-kWeMnJ_L58Ji]
  • AiFChem. "1002557-11-0 | (5-Fluorobiphenyl-2-yl)methanamine". aifchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4tfek_LUwSqjpMTB6i7NX6xatw48SWbJSuQ_B3_NzwX_uBU4VuQ9VN7ylPvlzJTbmKQ9j5HpUFjwzEkGlFgpBfeUdN_GdEaCRn__FK7PYdnCgpdQMBaU9V9_Q-LRReB7ENC-]
  • JS-AKX. "(5-Fluorobiphenyl-2-yl)methanamine - CAS:1002557-11-0". js-akx.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-6md1gSLxHR6Sg16jDQz5b4vzhd9pZmIrSE-Gs2qkI3bYgmFTPxzddoUbZLyqV-ekdy8EEBFpz8mwAeGBmM3etUJead9EsbODwnebVAwvkDODZ4NYSWOWuytkfBUrCfNM3s8qn6C-ToLDNvYdcOeDJ0OgXFRwElImn6vFQ==]
  • CymitQuimica. "SAFETY DATA SHEET". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmgoii3MW60kpZilgk_P5Ti_J4F-n8C52qZn8vP6Hb25WTX2zLd6kMUXjz453mVNqO01smes_OaOs-LWpA8AggARgigEwElWegrXJP2s0q_PJan2gVEJIj1AyTgneSaEjmuvd7BcJY2JYyu0JgP7V5ThgOIQnLNqB3bM=]
  • Fisher Scientific. "SAFETY DATA SHEET". fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUel8-ctkTKOlF_Wd8xodef6GiTpQi9ACz7PWnWEqpNlfvPbaw33-3RT_f8dge05mHvnLGlVeQlT5Qmb8VHoKrn1qeoUU89MfJpubZfcUr25vi8JnosbfHgtUkAB8fTdsESVn6d-Rc2ICGKx05gagYcjGfqIUCjBasoFnUG7h26ChQ365wxWKWVVshaaP1rIYV]
  • Enamine. "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION". enamine.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5RPWJEb6z0nmDxxjQzuZ33BsOSB0hADCgghwXBiVb6tQyjcRaFYo0mkXRb7emO1od8Gl8ju0FpkSnnZDXiG0mUwDevRI9hoS7o7Q2Refg4q0AgAR1b9eZPS-Q-S25adruWyAlmY9viy6eFxpfDkw1QCICk-OSVZ3rgpkIqNQhMiBbYoBTcSE=]
  • OSHA. "Laboratory Safety Guidance". osha.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIe67Po74VuixE0G-IueTFf218qjo5ifMSQHYSJ50fX2ZRlBi2VRTrX2i297u-jqXwTJDCDEUROyj2L4yi9f7cNYqg35uOwjN_8DB2Qz9JvKWEbAecE7UjlSxctH0Q9VOcEp4lcZqt2pcGMzDP4S2BJ0uuzLdRXLWiZXC8jwYIaGFM0QRN8o3A3MuSqWpd30PfLmB9_CHH]
  • OSHA. "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD". osha.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuGSQgtR22Wc39uuGyvNlGPn11tiPxNASZ9mE_ATsfZy7v5_1a_Mw4GJzYYg0GY1-3eyY0ZXwL9jE-8eLZDS-rowAHJCg15Qhi22Ct2_W8fEzSJaLol-ha8-DqfycN_-uocFq0cT_pvx_UAdp_VgTVjVzKdwOi-P8mM3DZqRCNVs5MVkmZbiU3IZ04WpEWhVNyMZJGIrcTxgpFIJ1_Uzg9JslBSdPo]
  • Compliancy Group. "OSHA Laboratory Standard | OSHA Lab Safety Standard". compliancy-group.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBHYQrY86iqTrYrmoplJRkxo5jvp4MgrKf4MPFK7pQsSBVVUSqh8x8ED4E10dXKo3IAbNxKWmVi5mMEwdQijKwCOuIRFSgmXURgoHkcrZuHkv9y2kJdcK1RlXeqebpvFJopUj6BY90_EhT8v1FR3U2sg==]
  • Cole-Parmer. "Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine". coleparmer.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_D0Vqr4uKbeUYYk6eIWA9-PIpAqNbiuUmHTeSfdwIkWoNoiRpKo6WWm_L4kkW4ZvD2Ucmeud2ZawCHYhkWYpQNCRdzCsRZ5Hncu6WLkJVEbmBehgRCODroCQjbryuSiQWYiDJti9lfNe4s44L]
  • Fisher Scientific. "SAFETY DATA SHEET - Strong oxidizing agents EN166". fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFB2E03uRhc36CEV8vjEBwZOq-baBRR90Ol5rUASWAGqWMqx7Nh8KGt82EkYW7ZPc0FRU9QNIlcFPh8INRDiTIKEzouJL6pCaNvVw6hsBLXxF_Qtcy6Z6_ygknI0EkDA9iz8lNVlv7xcDSc_PstFgUnp21c-DOG9Q4gktkyWB_iUTQiZRDblVNz1vP4l53Mpq]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluorobiphenyl-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Fluorobiphenyl-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.